2-Chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDLYUEXLWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052278 | |
| Record name | 2-Chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-66-5 | |
| Record name | 2-Chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406895 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE1M5I9I32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide is a halogenated organic compound and a derivative of carboxylic acid.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of this compound, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature with a faint characteristic odor.[1][2] It is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1]
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1][2][3][4][5][6] |
| Molecular Weight | 155.58 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [1][2][4][7] |
| Melting Point | 141-145 °C | [2][4][7][8][9] |
| pKa | 15.36 ± 0.50 (Predicted) | [1] |
| CAS Number | 609-66-5 | [1][2][3][4][5] |
| EC Number | 210-195-6 | [3] |
| PubChem CID | 69111 | [1][3] |
Molecular Structure
The structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom and an amide group at the ortho position.[1] The presence of the electron-withdrawing chlorine group significantly influences the compound's reactivity and stability.[1]
Structural Identifiers
| Identifier | String | Source |
| SMILES | C1=CC=C(C(=C1)C(=O)N)Cl | [1][3] |
| InChI | InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | [1][3] |
| InChIKey | RBGDLYUEXLWQBZ-UHFFFAOYSA-N | [1][3] |
Crystallography and Polymorphism
This compound is known to exhibit polymorphism, existing in at least two crystalline forms, designated as α and β. The α-form crystallizes in the monoclinic space group P2₁/n, while the β-form adopts an orthorhombic P2₁2₁2₁ space group.[7] The β-form can undergo a solid-solid phase transformation to the α-form before melting.[7] The metastable α-form has been noted to be susceptible to grinding.[7]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons and the amide protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.773 | d | Aromatic Proton |
| 7.42 | m | Aromatic Proton |
| 7.40 | m | Aromatic Proton |
| 7.35 | m | Aromatic Proton |
| 6.56 | s (broad) | Amide Proton (NH₂) |
| 6.42 | s (broad) | Amide Proton (NH₂) |
| Note: Data acquired in CDCl₃. Specific peak assignments can vary based on the reference and conditions.[10][11] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons. Data is available through various databases such as PubChem.[3]
IR Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands for the amide functional group (N-H and C=O stretching) and the aromatic ring. Key peaks can be observed in publicly available spectral data.[3][12]
Mass Spectrometry
Mass spectrometric analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight. The most abundant peak (top peak) is often observed at m/z 139, with the second highest at m/z 155.[3]
Reactivity and Stability
This compound is stable under normal laboratory conditions.[1][2][13] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][13] Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][13]
Key reactions involving this compound include:
-
Hydrodehalogenation: It can undergo palladium-mediated hydrodehalogenation to yield benzamide.[4]
-
Reduction: Reduction with sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) at elevated temperatures can produce 2-chlorobenzonitrile.[4]
Experimental Protocols
Synthesis of this compound Derivatives
A general method for synthesizing derivatives of this compound involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine.[14]
Example: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide [14]
-
Preparation of Reactant Solution: Dissolve an equimolar amount of ethylene (B1197577) diamine in 10 mL of ethanolic 1 N NaOH in a round-bottom flask.
-
Addition of Acylating Agent: Add 2-chlorobenzoyl chloride dropwise to the stirred ethylene diamine solution over a period of 3 hours at room temperature. A magnetic stirrer should be used for continuous agitation.
-
Isolation of Product: After 3 hours, the precipitated product is collected and dried.
-
Purification: The crude product is washed with ethanol, followed by a wash with NaOH solution and water, and then air-dried to yield the final product.
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Caption: A diagram illustrating the key stages in the synthesis of N-substituted this compound derivatives.
Biological Activity and Applications
This compound is recognized as a significant degradation product of the insect growth regulator CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea).[4] It is also an environmental transformation product of the pesticides clofentezine (B1669202) and dichlobenil.[3] While not a primary active pharmaceutical ingredient itself in many applications, its derivatives are of considerable interest in medicinal chemistry. Benzamide derivatives, in general, are known for a wide range of pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities.[14]
The following diagram depicts the relationship of this compound as a metabolite of other chemical agents.
Caption: Logical relationship showing this compound as a metabolite or degradation product of various agrochemicals.
Conclusion
This compound is a well-characterized compound with a rich chemistry that makes it a valuable building block in synthetic organic chemistry. Its physical and chemical properties are well-documented, and its reactivity allows for a variety of chemical transformations. For researchers in drug development and materials science, understanding the fundamental properties and synthetic accessibility of this compound and its derivatives is essential for the design and creation of novel molecules with desired biological or material properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 609-66-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H6ClNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [stenutz.eu]
- 9. hpc-standards.com [hpc-standards.com]
- 10. This compound(609-66-5) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(609-66-5) MS spectrum [chemicalbook.com]
- 12. This compound(609-66-5) IR Spectrum [chemicalbook.com]
- 13. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
2-Chlorobenzamide CAS number and physical constants
CAS Number: 609-66-5
This technical guide provides an in-depth overview of 2-Chlorobenzamide, a chemical compound relevant to researchers, scientists, and professionals in drug development. The document details its physical properties, experimental protocols for its synthesis, purification, and analysis, and its known chemical and biological significance.
Core Chemical Information
This compound is a chlorinated derivative of benzamide. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Notably, it is recognized as a major degradation product of the insect growth regulator 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) (CCU).[1]
Physical and Chemical Properties
The fundamental physical and chemical constants of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 609-66-5 | [2] |
| Molecular Formula | C₇H₆ClNO | [2] |
| Molecular Weight | 155.58 g/mol | [2] |
| Appearance | Almost white crystalline powder | [1] |
| Melting Point | 142-144 °C | [3] |
| Solubility | Soluble in benzene (B151609) and toluene | [1] |
| Stability | Stable under normal temperatures and pressures. | [4] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with ammonia (B1221849).[1] The following protocol is a representative example.
Materials:
-
2-Chlorobenzoyl chloride
-
Aqueous ammonia solution
-
Suitable organic solvent (e.g., dichloromethane)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzoyl chloride in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution.
-
Continue stirring for a specified period to ensure the reaction goes to completion.
-
Separate the organic layer and wash it with water to remove excess ammonia and ammonium (B1175870) chloride.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
For a visual representation of the synthesis workflow, please refer to the diagram below.
Caption: Synthesis Workflow of this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.[5][6][7][8]
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating apparatus (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further, cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
The general workflow for purification by recrystallization is depicted in the following diagram.
Caption: Purification of this compound by Recrystallization.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound and its quantification in various matrices can be determined using High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]
Instrumentation and Conditions (Typical):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: A standard volume, for instance, 20 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a this compound reference standard.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
The workflow for the analysis of this compound by HPLC is illustrated below.
Caption: HPLC Analysis Workflow for this compound.
Biological Significance and Signaling Pathways
While this compound is utilized in the synthesis of biologically active molecules, detailed information regarding its specific signaling pathways or direct mechanism of action in biological systems is not extensively documented in the available scientific literature. The broader class of benzamides is known to exhibit a wide range of pharmacological activities; however, specific targets and pathways for this compound remain an area for further investigation. One study identified a substituted chlorobenzamide as a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[14] However, it is important to note that this was a more complex derivative and not this compound itself.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[15] It is known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4][15] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[4] Upon heating to decomposition, it may emit toxic fumes of chloride.[16]
References
- 1. This compound | 609-66-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. fishersci.com [fishersci.com]
- 5. Home Page [chem.ualberta.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzamide from 2-chlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chlorobenzamide from its precursor, 2-chlorobenzoyl chloride. This document details the chemical principles, experimental protocols, and quantitative data associated with this important transformation, which is a key step in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
This compound is a valuable intermediate in organic synthesis. It serves as a building block for a range of molecules with biological activity. The most direct and common method for its preparation is the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with ammonia (B1221849). This reaction is typically rapid and proceeds with high yield. This guide will focus on a standard laboratory-scale procedure using aqueous ammonia.
Reaction Principle
The synthesis of this compound from 2-chlorobenzoyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The initial tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The overall reaction is exothermic.
Reaction:
ClC₆H₄COCl + 2NH₃ → ClC₆H₄CONH₂ + NH₄Cl
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its derivatives. The data has been compiled from various sources to provide a comparative overview.
| Amine/Ammonia Source | Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Concentrated Aqueous Ammonia | Water | Excess Ammonia | Room Temperature | 0.25 | >90 (crude) | Not specified | General Procedure |
| Ethylene diamine | Ethanolic 1N NaOH | NaOH | Room Temperature | 3 | Not specified | 98 | [1] |
| Isopropyl amine | Ethanolic 1N NaOH | NaOH | Room Temperature | 3 | Not specified | 98 | [1] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chlorobenzoyl chloride in a laboratory setting.
4.1. Materials and Reagents
-
2-Chlorobenzoyl chloride (Reagent Grade)
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Ice
4.2. Equipment
-
250 mL Erlenmeyer flask with a stopper or ground glass joint
-
Magnetic stirrer and stir bar
-
Fume hood
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Glass rod
-
Melting point apparatus
4.3. Procedure
-
Reaction Setup: In a 250 mL Erlenmeyer flask, place 50 mL of concentrated aqueous ammonia solution. Cool the flask in an ice bath in a fume hood.
-
Addition of 2-Chlorobenzoyl Chloride: While stirring the cooled ammonia solution, slowly add 10 mL of 2-chlorobenzoyl chloride dropwise. A white precipitate of this compound will form immediately. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C by controlling the rate of addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation of Crude Product: Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with two portions of 50 mL of cold deionized water to remove any ammonium (B1175870) chloride and excess ammonia.
-
Drying: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.
4.4. Purification by Recrystallization
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize the crystallization of the pure product.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
4.5. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Melting Point Determination: The melting point of pure this compound is in the range of 141-143 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amide (around 3350 and 3170 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
Mandatory Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2. Logical Relationship of Reactants and Products
Caption: Reactants, intermediate, and products in the synthesis.
References
A Technical Guide to the Solubility of 2-Chlorobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzamide in organic solvents. Despite a thorough review of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unpublished. Consequently, this document focuses on providing a robust theoretical framework for predicting its solubility, alongside detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers, enabling them to systematically measure and record the solubility of this compound in various organic solvents, a critical parameter for applications in medicinal chemistry, process development, and materials science.
Introduction
This compound (C₇H₆ClNO) is a halogenated aromatic amide with a molecular weight of 155.58 g/mol . Its structure, featuring a benzene (B151609) ring substituted with a chlorine atom and an amide group, dictates its physicochemical properties, including its solubility in different solvent systems. The amide group provides polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring introduces hydrophobicity. This amphiphilic nature suggests that this compound will exhibit a range of solubilities across various organic solvents.
While qualitatively understood to be more soluble in organic solvents than in water, the absence of precise, quantitative solubility data in the public domain necessitates a predictive and methodological approach for researchers.[1] This guide provides a qualitative assessment of expected solubility and a detailed experimental framework for determining quantitative values.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted across different classes of organic solvents. The presence of both polar (amide) and non-polar (chlorinated aromatic ring) moieties suggests a degree of solubility in a variety of organic media.
Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | These solvents can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule.[1] |
| Non-Polar | Toluene, Benzene | Soluble to Sparingly Soluble | The chlorinated benzene ring has an affinity for non-polar, aromatic solvents.[2][3] |
| Halogenated | Dichloromethane, Chloroform | Soluble | The presence of a chlorine atom on the benzamide (B126) ring suggests favorable interactions with other halogenated solvents. |
It is important to note that these are predictions. Experimental verification is crucial for obtaining accurate solubility data for specific applications.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Researchers are therefore encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting such experimentally determined data.
Table 2: Experimentally Determined Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (x) |
Users of this guide are encouraged to populate this table with their own experimental findings.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol provides a detailed methodology for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Experimental Workflow Diagram
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any fine, suspended particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).
-
Conclusion
References
An In-depth Technical Guide to 2-Chlorobenzamide: Molecular Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its fundamental molecular properties, including molecular weight and chemical formula. Furthermore, it presents detailed experimental protocols for its synthesis and subsequent analysis by modern chromatographic techniques. Included are logical and experimental workflow diagrams to visually articulate the processes described, adhering to stringent formatting and color contrast specifications for clarity and accessibility by a scientific audience.
Core Molecular and Physical Properties
This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its core properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| CAS Number | 609-66-5 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 142-144 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and dimethylformamide. |
| SMILES | C1=CC=C(C(=C1)C(=O)N)Cl |
| InChI Key | RBGDLYUEXLWQBZ-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the amidation of 2-chlorobenzoyl chloride with ammonia (B1221849). The following protocol provides a detailed methodology for this reaction.
Experimental Protocol: Synthesis from 2-Chlorobenzoyl Chloride
Materials:
-
2-Chlorobenzoyl chloride
-
Aqueous ammonia (28-30%)
-
Ethanol
-
1 N Sodium Hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 2-chlorobenzoyl chloride in a suitable organic solvent such as ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia dropwise from a dropping funnel with continuous and vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
The resulting precipitate, this compound, is collected by vacuum filtration using a Büchner funnel.
-
The crude product is then washed sequentially with cold deionized water and a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
The purified this compound is dried under vacuum to yield a white crystalline solid.
Analytical Methodologies
Accurate quantification and purity assessment of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.
Experimental Protocol: HPLC Analysis
Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v). The mobile phase can be modified with 0.1% formic acid to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the reference standard)
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the concentration of this compound by comparing its peak area to the calibration curve.
Experimental Protocol: GC-MS Analysis
Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane (B109758) or other suitable volatile organic solvent
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the this compound sample in dichloromethane. If necessary, derivatization can be performed to improve volatility and thermal stability, though it may not be required for this compound.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (in splitless mode)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-200 amu (in full scan mode) or monitor characteristic ions in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Analysis: Analyze the standard solutions to confirm the retention time and mass spectrum of this compound. Analyze the sample to identify and quantify the compound.
Visualized Workflows and Pathways
Logical Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Experimental Workflow for HPLC Analysis
Caption: A step-by-step workflow for the quantitative analysis of this compound using HPLC.
Conclusion
This technical guide provides essential information and detailed protocols for the synthesis and analysis of this compound, tailored for a scientific audience. The provided methodologies and visual workflows are intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis, drug development, and analytical chemistry. Adherence to these protocols will facilitate the reproducible synthesis and accurate characterization of this important chemical compound.
Spectroscopic Profile of 2-Chlorobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzamide, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.75 | d | ~7.6 | Aromatic H |
| ~7.42 | m | - | Aromatic H |
| ~7.40 | m | - | Aromatic H |
| ~7.35 | m | - | Aromatic H |
| ~6.3 (broad) | s | - | -NH₂ |
| ~5.8 (broad) | s | - | -NH₂ |
Solvent: CDCl₃. The chemical shifts for the amide protons (-NH₂) are broad and can vary with concentration and temperature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide Carbonyl) |
| ~135 | Aromatic C-Cl |
| ~132 | Aromatic C |
| ~131 | Aromatic C |
| ~130 | Aromatic C |
| ~129 | Aromatic C |
| ~127 | Aromatic C |
Solvent: CDCl₃. The assignments are based on typical chemical shift ranges for substituted benzene (B151609) derivatives.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch (asymmetric) |
| ~3200 | Strong, Sharp | N-H Stretch (symmetric) |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1620 | Medium | N-H Bend (Amide II) |
| ~1400 | Medium | Aromatic C=C Stretch |
| ~750 | Strong | C-Cl Stretch |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for this compound (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 155/157 | High | [M]⁺ (Molecular Ion) |
| 139/141 | High | [M-NH₂]⁺ |
| 111 | High | [C₆H₄Cl]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
2.1.2. ¹H NMR Acquisition
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical acquisition parameters:
-
Spectrometer Frequency: 300-500 MHz
-
Spectral Width: 10-15 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
2.1.3. ¹³C NMR Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical acquisition parameters:
-
Spectrometer Frequency: 75-125 MHz
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
Process the FID as described for ¹H NMR.
-
Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the press.
2.2.2. FTIR Analysis
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Process the spectrum to identify the wavenumbers of the absorption bands.
Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
2.3.2. GC-MS Analysis
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The GC separates the components of the sample before they enter the mass spectrometer.
-
Typical GC conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
The eluting compound is then ionized in the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
A Technical Guide to the Commercial Availability and Purity of 2-Chlorobenzamide for Researchers and Drug Development Professionals
Introduction
2-Chlorobenzamide (CAS No. 609-66-5) is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the commercial availability of this compound, typical purity levels, and detailed methodologies for its purity assessment. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Commercial Availability and Purity
This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both research and bulk manufacturing needs. The purity of commercially available this compound is generally high, with most suppliers providing grades of 98% or greater.
For exacting research and pharmaceutical applications, it is crucial to obtain a certificate of analysis (CoA) for each batch. The CoA provides specific details on the purity of the lot, the analytical methods used for its determination, and the levels of any detected impurities.
Table 1: Commercial Availability of this compound
| Supplier | Available Quantities | Stated Purity |
| Sigma-Aldrich | 25g, 100g | 98% |
| TCI America | 25g, 100g, 500g | >98.0% (by Titration) |
| Alfa Aesar | 25g, 100g, 500g | 98% |
| Santa Cruz Biotechnology | 1g, 5g, 25g | Not specified, CoA available upon request[1] |
| ChemScene | ≥98% | ≥98%[2] |
| LGC Standards | Reference Material | Certified, CoA provided[3] |
Potential Impurities
Understanding the potential impurities in this compound is essential for developing robust analytical methods and ensuring the quality of downstream products. Impurities can originate from the starting materials, byproducts of the synthesis, or degradation products.[4]
The common synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with ammonia (B1221849).[5] Another route is the oxidation of 2-chlorotoluene (B165313) followed by amidation.[1] Based on these synthetic pathways, potential impurities may include:
-
Starting Materials:
-
Byproducts:
-
Di-acylated ammonia species
-
Unreacted intermediates from the synthesis of starting materials.
-
-
Degradation Products:
-
Hydrolysis of the amide to 2-chlorobenzoic acid.
-
Table 2: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| 2-Chlorobenzoic acid | ClC₆H₄COOH | Unreacted starting material, hydrolysis product[1][3][6][7] |
| 2-Chlorobenzoyl chloride | ClC₆H₄COCl | Unreacted starting material[2][8] |
Experimental Protocols for Purity Determination
Accurate determination of this compound purity requires the use of validated analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.[9] A reversed-phase method is typically suitable for a compound with the polarity of this compound.
Table 3: HPLC Method for Purity Analysis of this compound
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 60% B to 90% B over 20 min, then hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Methodology:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of about 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase diluent) to ensure the absence of system peaks.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
-
Data Analysis:
-
Calculate the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
For quantitative analysis, compare the peak area of the sample to that of the reference standard of a known concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Due to the relatively high boiling point of this compound, a high-temperature GC method is required.
Table 4: GC-MS Method for Purity Analysis of this compound
| Parameter | Recommended Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Screen for and identify any impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Determine the relative purity by the area percent method, assuming similar response factors for closely related impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte.[10][11][12][13] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Table 5: qNMR Protocol for Purity Determination of this compound
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ (or other suitable deuterated solvent) |
| Internal Standard | Maleic acid or Dimethyl sulfone (certified reference material) |
| Pulse Program | A quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Temperature | 298 K |
Methodology:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualization of Procurement and Quality Control Workflow
The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research and development purposes.
Caption: Procurement and QC Workflow for this compound.
The commercial availability of high-purity this compound is robust, supporting its widespread use in research and development. However, for critical applications, particularly in drug development, it is imperative to independently verify the purity and impurity profile of each batch. This guide provides a framework of established analytical methodologies—HPLC, GC-MS, and qNMR—that can be adapted and validated for the comprehensive quality control of this compound. The implementation of a rigorous procurement and quality control workflow, as outlined, is essential to ensure the reliability and reproducibility of experimental results and the safety of final products.
References
- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoic Acid | CAS 118-91-2 | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. Page loading... [guidechem.com]
- 7. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. rssl.com [rssl.com]
- 12. usp.org [usp.org]
- 13. ethz.ch [ethz.ch]
Thermal Stability and Decomposition of 2-Chlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2-Chlorobenzamide (C₇H₆ClNO). Due to a lack of extensive, publicly available research dedicated specifically to the thermal analysis of this compound, this guide synthesizes information from safety data sheets and general principles of thermal analysis to provide a foundational understanding for professionals in relevant fields.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO | [1][2] |
| Molecular Weight | 155.58 g/mol | [1][2] |
| Melting Point | 141 - 145 °C | [2] |
| Appearance | Off-white solid | [2] |
Thermal Stability and Decomposition
This compound is stable under normal conditions.[2] However, exposure to excessive heat can lead to decomposition, releasing hazardous substances.
Decomposition Products
Thermal decomposition of this compound is known to produce a range of hazardous gases. The primary decomposition products identified in safety data sheets are:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride gas (HCl)
The formation of these products indicates the breakdown of the benzamide (B126) ring and the cleavage of the carbon-chlorine bond upon heating.
Quantitative Thermal Analysis Data
A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. Such data would provide critical parameters like the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. In the absence of this specific data, researchers should perform these analyses as a preliminary step in any work involving the heating of this compound.
Experimental Protocols for Thermal Analysis
For researchers planning to investigate the thermal stability of this compound, the following general experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect any exothermic or endothermic transitions associated with the decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range (e.g., from ambient to 400 °C).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting endotherm and any exothermic peaks that would indicate decomposition. The onset temperature, peak temperature, and enthalpy of these transitions can be calculated.
Visualizations
Logical Decomposition Pathway
The following diagram illustrates a logical pathway for the thermal decomposition of this compound based on the identified hazardous products.
Caption: Logical pathway of this compound thermal decomposition.
Experimental Workflow for Thermal Analysis
The diagram below outlines a typical workflow for the thermal analysis of a chemical compound like this compound.
References
2-Chlorobenzamide: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide, a halogenated aromatic amide, is a compound of significant environmental interest due to its emergence as a degradation product of various widely used pesticides, including the insect growth regulator diflubenzuron (B1670561) (CCU) and the herbicide dichlobenil.[1][2] Its potential for persistence and mobility in the environment, coupled with toxicological concerns, necessitates a thorough understanding of its environmental fate and degradation mechanisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation pathways of this compound, its sorption behavior in soil, and the analytical methodologies employed for its detection and quantification.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, play a crucial role in the transformation of this compound in the environment.
Hydrolysis
Hydrolysis is a primary abiotic degradation pathway for this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. The reaction involves the cleavage of the amide bond, leading to the formation of 2-chlorobenzoic acid and ammonia.
Quantitative Data on Hydrolysis
The hydrolysis of this compound follows first-order kinetics.[3] The rate constants and half-lives at 25°C across a range of pH values are summarized in the table below.
| pH | Rate Constant (k, h⁻¹) | Half-life (t½, hours) | Reference |
| 5 | 0.00417 | 166.2 | [3] |
| 6 | 0.00286 | 242.4 | [3] |
| 7 | 0.00408 | 169.4 | [3] |
| 8 | 0.00109 | 635.9 | [3] |
| 9 | 0.00348 | 199.2 | [3] |
| 10 | 0.00411 | 168.6 | [3] |
Note: The original data presented multiple rate constants for some pH values; the most frequently cited values are presented here.
As indicated in the table, this compound is most stable under slightly alkaline conditions (pH 8) and hydrolyzes more rapidly in acidic, neutral, and more alkaline environments.[3] Temperature also accelerates the rate of hydrolysis.[3]
Experimental Protocol: Hydrolysis Study
A typical hydrolysis study for this compound, based on general principles outlined in OECD Guideline 111, involves the following steps:
-
Preparation of Buffer Solutions: Prepare a series of sterile buffer solutions covering a range of environmentally relevant pH values (e.g., 4, 7, and 9).
-
Spiking of Test Substance: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). Dark conditions are necessary to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of this compound and its primary degradation product, 2-chlorobenzoic acid, in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Determine the rate constant (k) and half-life (t½) for the hydrolysis at each pH and temperature by plotting the natural logarithm of the concentration of this compound versus time.
References
The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide, a seemingly simple molecule, holds a significant place in the landscape of organic synthesis and medicinal chemistry. As a versatile precursor, it serves as a crucial building block in the creation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. While the exact moment of its initial discovery is not pinpointed to a singular seminal publication, its emergence in the early 20th century is intrinsically linked to the broader exploration of substituted aromatic amides for industrial and therapeutic applications. This technical guide provides an in-depth exploration of the historical context, key synthesis methodologies, and detailed experimental protocols for this compound, offering a comprehensive resource for professionals in the chemical sciences.
Historical Context: The Rise of Benzamides
The development of this compound is a chapter in the larger story of benzamide (B126) chemistry. Benzamides, as a class of compounds, gained prominence for their diverse biological activities. This spurred extensive research into the synthesis of various substituted benzamide analogues to explore their structure-activity relationships. The introduction of a chlorine atom at the ortho-position of the benzamide scaffold, creating this compound, was a logical step in this systematic exploration, aiming to modulate the electronic and steric properties of the molecule and, consequently, its reactivity and biological profile.
Core Synthesis Methodologies
The synthesis of this compound has been approached through several reliable methods, primarily revolving around the formation of the amide bond from a suitable 2-chlorobenzoyl precursor. The two most prevalent and historically significant routes are the ammonolysis of 2-chlorobenzoyl chloride and the direct reaction of 2-chlorobenzoic acid with an ammonia (B1221849) source.
From 2-Chlorobenzoyl Chloride: A Reliable and High-Yielding Route
The reaction of 2-chlorobenzoyl chloride with ammonia or its derivatives is a cornerstone of this compound synthesis. This method is favored for its typically high yields and relatively straightforward procedure. The precursor, 2-chlorobenzoyl chloride, can be synthesized from 2-chlorobenzoic acid or 2-chlorobenzaldehyde.
Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid
A common method for preparing 2-chlorobenzoyl chloride involves the reaction of 2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Reaction with Thionyl Chloride: This is a widely used laboratory and industrial method.
Caption: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid.
Ammonolysis of 2-Chlorobenzoyl Chloride
Once obtained, 2-chlorobenzoyl chloride is reacted with an ammonia source, typically aqueous or liquid ammonia, to yield this compound.
Caption: Ammonolysis of 2-Chlorobenzoyl Chloride.
From 2-Chlorobenzoic Acid: A More Direct Approach
While the acid chloride route is highly effective, direct amidation of 2-chlorobenzoic acid offers a more atom-economical pathway, avoiding the need to isolate the often-lachrymatory acid chloride intermediate. This typically requires a dehydrating agent or high temperatures to drive the reaction.
Caption: Direct Amidation of 2-Chlorobenzoic Acid.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its immediate precursor, 2-chlorobenzoyl chloride, based on established methods.
Table 1: Synthesis of 2-Chlorobenzoyl Chloride
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Toluene | 75 | Overnight | ~100 | - |
| 2-Chlorobenzaldehyde | Chlorine (Cl₂) | - | 140-160 | ~15 hours | 70-72 | - |
| o-Chlorobenzotrichloride | Water (H₂O) | - | 40-80 | 0.25-5 hours | ~93 | >98 |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Chlorobenzoyl Chloride | Liquid Ammonia | - | - | 15-20 min | High |
| 2-Chlorobenzoyl Chloride | Ethylene (B1197577) Diamine, 1N NaOH | Ethanol (B145695) | Room Temp. | 3 hours | - |
| 2-Chlorobenzonitrile | KOH, Water | Isobutanol | 80-120 | 1 hour (reflux) | 74.5 |
Detailed Experimental Protocols
The following are representative experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid
Materials:
-
2-Chlorobenzoic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (excess)
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, combine 2-chlorobenzoic acid and an excess of thionyl chloride. Toluene can be used as a solvent.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude 2-chlorobenzoyl chloride can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound from 2-Chlorobenzoyl Chloride
Materials:
-
2-Chlorobenzoyl chloride (1 eq.)
-
Concentrated aqueous ammonia (excess)
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure full reaction.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any ammonium (B1175870) chloride byproduct.
-
Dry the purified this compound. The product can be further purified by recrystallization from hot water or ethanol if necessary.
Protocol 3: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide[1]
Materials:
-
Ethylene diamine (1 eq.)
-
2-Chlorobenzoyl chloride (1 eq.)
-
1 N Sodium Hydroxide (NaOH) in ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve an equimolar amount of ethylene diamine in 10 ml of ethanolic 1 N NaOH in a round-bottom flask.[1]
-
Add 2-Chlorobenzoyl chloride dropwise from a dropping funnel with continuous stirring at room temperature.[1]
-
Continue stirring for 3 hours.[1]
-
Collect the precipitate that forms and dry it.
-
Wash the collected compound with ethanol, followed by a wash with NaOH solution and then water.
-
Air dry the final product.
Logical Workflow for Synthesis
The overall process from a common starting material like 2-chlorotoluene (B165313) to this compound can be visualized as a multi-step workflow.
Caption: Key synthetic pathways to this compound.
Conclusion
While the precise historical "moment of discovery" for this compound may be embedded within the broader scientific exploration of its chemical class, its importance as a synthetic intermediate is well-documented. The methodologies for its synthesis are robust and have been refined over time, providing chemists with reliable access to this valuable compound. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and professionals in drug development and other chemical industries, enabling the efficient and effective utilization of this compound in their synthetic endeavors.
References
Theoretical Properties of 2-Chlorobenzamide and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-Chlorobenzamide and its ortho-, meta-, and para-isomers. This document is intended to serve as a core reference for researchers and professionals involved in drug discovery and development, offering a comparative analysis of the isomers' physicochemical, spectroscopic, and potential biological properties.
Physicochemical and Thermodynamic Properties
The position of the chlorine atom on the benzene (B151609) ring significantly influences the physicochemical and thermodynamic properties of chlorobenzamide isomers. These differences can impact solubility, crystal packing, and interaction with biological targets. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are invaluable for predicting these properties.
| Property | This compound | 3-Chlorobenzamide | 4-Chlorobenzamide |
| Molecular Formula | C₇H₆ClNO[1] | C₇H₆ClNO[2][3] | C₇H₆ClNO[4] |
| Molecular Weight | 155.58 g/mol [1] | 155.58 g/mol [3] | 155.58 g/mol [4] |
| Melting Point | 142-144 °C | 133-137 °C | 177-181 °C |
| Boiling Point | 289.9 °C (predicted) | 273.7 °C | 290.2 °C (predicted) |
| Water Solubility | Sparingly soluble | Soluble in Methanol | Slightly soluble |
| LogP (predicted) | 1.44 | 1.439 | 1.55[5] |
| pKa (predicted) | 15.36 | 15.41 | 15.71 |
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and characterization of chlorobenzamide isomers. Theoretical calculations of spectroscopic data, when compared with experimental results, provide a deeper understanding of the molecular structure and vibrational modes.
Infrared (IR) Spectroscopy
The vibrational frequencies of the chlorobenzamide isomers are influenced by the position of the chlorine substituent. Key vibrational modes include the N-H stretching of the amide group, the C=O stretching, and various aromatic C-H and C-C stretching and bending modes.
| Vibrational Mode | This compound (cm⁻¹) | 3-Chlorobenzamide (cm⁻¹) | 4-Chlorobenzamide (cm⁻¹) |
| N-H Stretch | ~3400-3200 | ~3400-3200 | ~3400-3200 |
| C=O Stretch | ~1660 | ~1660 | ~1660 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-Cl Stretch | ~750 | ~800 | ~830 |
Note: The exact frequencies can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific computational method used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the isomeric purity and structure of chlorobenzamides. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the position of the electron-withdrawing chlorine atom.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted and Experimental Ranges)
| Proton | This compound | 3-Chlorobenzamide | 4-Chlorobenzamide |
| NH₂ | 6.0 - 7.5 (broad) | 6.0 - 7.5 (broad) | 6.0 - 7.5 (broad) |
| Aromatic H | 7.3 - 7.8[6] | 7.4 - 7.9[7] | 7.4 - 7.8[8] |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted and Experimental Ranges)
| Carbon | This compound | 3-Chlorobenzamide | 4-Chlorobenzamide |
| C=O | ~168 | ~167 | ~167 |
| C-Cl | ~130 | ~134 | ~137 |
| Aromatic C | 127 - 135 | 125 - 135 | 128 - 135 |
Experimental Protocols
Synthesis of Chlorobenzamide Isomers
A general method for the synthesis of chlorobenzamide isomers involves the amidation of the corresponding chlorobenzoyl chloride.
Materials:
-
Appropriate isomer of chlorobenzoyl chloride (e.g., 2-chlorobenzoyl chloride)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the chlorobenzoyl chloride isomer in the organic solvent in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A precipitate of the corresponding chlorobenzamide will form.
-
Continue stirring for 30 minutes after the addition is complete.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude chlorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method): [9]
-
Dissolve a small amount of the chlorobenzamide isomer in a volatile solvent (e.g., methylene (B1212753) chloride).[9]
-
Place a drop of the solution onto a salt plate (e.g., KBr, NaCl).[9]
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[9]
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum of the sample.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the chlorobenzamide isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Biological Activity and Signaling Pathways
Benzamide derivatives have garnered significant interest in drug discovery for their diverse pharmacological activities.[10] Notably, some benzamides have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. While the specific activity of this compound isomers is not extensively detailed, their structural similarity to known Hh pathway inhibitors suggests potential for further investigation.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) protein. SMO then initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.
Caption: Simplified diagram of the Hedgehog signaling pathway.
Experimental and Computational Workflow
The characterization of this compound isomers typically follows a structured workflow that integrates synthesis, purification, and spectroscopic analysis with computational modeling.
Caption: General experimental and computational workflow for isomer characterization.
References
- 1. This compound | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. This compound(609-66-5) 1H NMR [m.chemicalbook.com]
- 7. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR [m.chemicalbook.com]
- 8. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 3-CHLOROBENZAMIDE(618-48-4) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Synthesis of 2-Chlorobenzamide: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of 2-chlorobenzamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following sections present a comparative summary of different synthetic routes, detailed experimental procedures, and visual workflows to guide researchers, scientists, and drug development professionals in the efficient preparation of this versatile molecule.
Introduction
This compound is a halogenated aromatic amide that serves as a crucial building block in organic synthesis. Its derivatives have shown a wide range of biological activities, making it a molecule of significant interest in medicinal chemistry. The protocols outlined below describe three common and effective methods for the synthesis of this compound, starting from 2-chlorobenzoyl chloride, 2-chlorobenzoic acid, and 2-chlorobenzonitrile.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Starting Material | Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |
| 2-Chlorobenzoyl Chloride | Ammonium (B1175870) Hydroxide (B78521) | Ethanolic NaOH (catalytic) | Room Temperature | ~3 hours | High (typically >90%) |
| 2-Chlorobenzoic Acid | Thionyl Chloride, Ammonia (B1221849), Triethylamine (B128534) | Dichloromethane (B109758) | Room Temperature | ~5-20 minutes | 80-95% |
| 2-Chlorobenzonitrile | Potassium Hydroxide | Isobutanol, Water | 80-120°C (Reflux) | ~2 hours | 74.5% |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound via three different precursors.
Protocol 1: Synthesis from 2-Chlorobenzoyl Chloride (Ammonolysis)
This protocol is adapted from the general procedure for the synthesis of N-substituted benzamides.[1]
Materials:
-
2-Chlorobenzoyl chloride
-
Concentrated Ammonium Hydroxide (28-30%)
-
1 N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of ethanolic 1 N NaOH.
-
Cool the flask in an ice bath and slowly add an equimolar amount of concentrated ammonium hydroxide.
-
To this cooled solution, add 2-chlorobenzoyl chloride dropwise from a dropping funnel with continuous and vigorous stirring over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.
-
The precipitated this compound is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed sequentially with cold ethanol, a dilute solution of NaOH, and finally with cold deionized water.
-
The purified product is dried in a vacuum oven.
Purification: The crude this compound can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white to off-white crystalline solid.[2][3]
Protocol 2: One-Pot Synthesis from 2-Chlorobenzoic Acid
This protocol is based on a general and efficient one-pot synthesis of amides from carboxylic acids using thionyl chloride as an activating agent.[4]
Materials:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or solution in a suitable solvent)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a gas inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask containing anhydrous dichloromethane, add 2-chlorobenzoic acid (1 equivalent) and triethylamine (3 equivalents).
-
Cool the mixture in an ice bath and slowly bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (1 equivalent).
-
To this stirred mixture, add thionyl chloride (1 equivalent) dropwise at room temperature.
-
The reaction mixture is stirred for 5-20 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is redissolved in dichloromethane and washed sequentially with 1N HCl and 1N NaOH.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield this compound.
Purification: The product can be purified by recrystallization from a suitable solvent such as ethanol or toluene.
Protocol 3: Synthesis from 2-Chlorobenzonitrile (Base-Catalyzed Hydration)
This protocol is derived from a patented process for the preparation of o-chlorobenzamide.
Materials:
-
2-Chlorobenzonitrile
-
Potassium hydroxide (KOH)
-
Isobutanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, a mixture of 2-chlorobenzonitrile, water, and a portion of isobutanol is heated to boiling.
-
A solution of potassium hydroxide dissolved in the remaining isobutanol is then added over approximately 1 hour.
-
The reaction mixture is maintained at a gentle reflux for 1-2 hours.
-
After the reflux period, the isobutanol is removed by distillation.
-
The crude this compound residue is suspended in a minimum amount of cold water.
-
The solid product is collected by filtration or centrifugation, washed with cold water, and dried.
Purification: The crude product is washed with cold water and can be further purified by recrystallization if necessary.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound from 2-chlorobenzoyl chloride and 2-chlorobenzoic acid.
References
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2-Chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of bioactive derivatives from 2-chlorobenzamide, with a focus on compounds exhibiting antitumor and antimicrobial properties. The protocols outlined below are based on established synthetic routes and are intended to be a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Synthesis of N-Substituted this compound Derivatives
A primary route for the synthesis of bioactive this compound derivatives is the N-substitution of 2-chlorobenzoyl chloride. This method allows for the introduction of a wide variety of functional groups, leading to a diverse library of compounds for biological screening.
General Reaction Scheme
The synthesis of N-substituted 2-chlorobenzamides is typically achieved through the reaction of 2-chlorobenzoyl chloride with a primary or secondary amine in the presence of a base.
Reaction:
Caption: Proposed mechanism of action for antitumor benzamide (B126) derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel bioactive this compound derivatives.
Caption: General workflow from synthesis to preclinical evaluation.
Application Note: HPLC Analysis of 2-Chlorobenzamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 2-Chlorobenzamide and its putative metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined are based on established methods for similar compounds and are intended to serve as a comprehensive starting point for method development and validation. This application note includes a detailed experimental protocol, sample preparation guidelines, and a summary of expected quantitative data. Additionally, diagrams illustrating the experimental workflow and the proposed metabolic pathway of this compound are provided.
Introduction
This compound is a chemical compound that may be a metabolite or degradation product of other parent compounds, such as the pesticide dichlobenil (B1670455) or the insecticide Clofentezine.[1] Its analysis in biological and environmental samples is crucial for pharmacokinetic, toxicological, and environmental monitoring studies. HPLC is a robust and widely used technique for the separation, identification, and quantification of small organic molecules like this compound and its metabolites. This application note describes a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, a common and accessible setup in most analytical laboratories.
Proposed Metabolic Pathway
The metabolism of this compound is not extensively documented in the public domain. However, based on the metabolism of the structurally related compound 2,6-dichlorobenzamide (B151250), a proposed metabolic pathway can be inferred.[2] The primary metabolic transformations are expected to be hydroxylation of the aromatic ring, followed by potential conjugation reactions.
Experimental Protocols
This section details the necessary steps for the analysis of this compound and its metabolites, from sample preparation to HPLC analysis.
Sample Preparation (Plasma)
For the analysis of this compound in plasma, a protein precipitation step is recommended to remove high-molecular-weight interferences.[3][4][5]
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation:
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analytes.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.[3]
HPLC-UV Method
The following HPLC conditions are a starting point for method development and are based on methods for similar aromatic amides.[6][7]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[6] |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Preparation of Standards and Calibration Curve
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.[7]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover a concentration range of 0.1 - 100 µg/mL.
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method. The values are based on typical performance characteristics for similar validated methods and should be established during method validation.[7]
Table 2: Expected Quantitative Data
| Analyte | Expected Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) | Recovery (%) |
| This compound | 15 - 20 | 0.1 - 1 | 0.4 - 2 | > 0.999 | 91 - 102[8] |
| Hydroxy-metabolite | 10 - 15 | 0.2 - 1.5 | 0.6 - 4 | > 0.99 | 85 - 110 |
| Mercapturic Acid | 5 - 10 | 0.5 - 2 | 1.5 - 6 | > 0.99 | 80 - 115 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[7]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its metabolites.
Conclusion
The methods described in this application note provide a solid foundation for the reliable quantification of this compound and its potential metabolites in biological samples. Adherence to good laboratory practices and thorough method validation are essential to ensure the accuracy and precision of the results. The provided protocols for sample preparation and HPLC-UV analysis can be adapted and optimized to meet the specific requirements of different research applications.
References
- 1. This compound | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of 2,6-dichlorobenzamide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Chlorobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and selective method for the quantification of 2-Chlorobenzamide in active pharmaceutical ingredients (APIs) or drug products using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and drug development professionals involved in quality control and impurity profiling. The method employs a common non-polar capillary column and electron ionization (EI) mass spectrometry in selected ion monitoring (SIM) mode to achieve high sensitivity and specificity. All experimental protocols and data are presented to guide the user in implementing this analytical method.
Introduction
This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds.[1] Its monitoring and quantification are critical to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it an ideal choice for analyzing trace-level impurities in complex matrices.[3] This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, instrument conditions, and expected performance characteristics.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of a drug substance sample for the analysis of this compound.
Reagents and Materials:
-
This compound reference standard
-
4-Chlorobenzamide (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade or equivalent)
-
Drug substance/product sample
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
Syringe filters (0.45 µm)
-
GC vials
Procedure:
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Chlorobenzamide and dissolve it in methanol in a 100 mL volumetric flask.
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 2 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance, transfer to a 10 mL volumetric flask, and add 1 mL of the IS stock solution (100 µg/mL). Dilute to volume with methanol. This results in a sample concentration of 10 mg/mL and an IS concentration of 10 µg/mL. Sonicate for 10 minutes to ensure complete dissolution.
-
Final Preparation: Filter the prepared sample solution through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument used.
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Inlet: Split/splitless injector at 250 °C.[4]
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
This compound: m/z 139 (Quantifier), m/z 111 (Qualifier), m/z 155 (Qualifier).
-
4-Chlorobenzamide (IS): m/z 139 (Quantifier), m/z 111 (Qualifier), m/z 155 (Qualifier).
-
Data Presentation
The performance of the method should be validated according to ICH guidelines.[6] The following tables summarize typical quantitative data expected from a validated method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
Table 2: Calibration Curve Data (Illustrative)
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.505 |
| 2.5 | 1.251 |
| 5.0 | 2.510 |
| 10.0 | 5.025 |
Table 3: Precision and Accuracy Data (Illustrative)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | % Recovery | % RSD |
| 0.5 | 0.49 | 98.0 | 4.5 |
| 2.5 | 2.54 | 101.6 | 2.8 |
| 7.5 | 7.41 | 98.8 | 1.9 |
Visualizations
The following diagrams illustrate the key workflows in this application note.
Caption: Workflow for the preparation of standards and samples.
Caption: GC-MS analysis and data processing workflow.
Conclusion
The GC-MS method described in this application note is suitable for the selective and sensitive quantification of this compound in pharmaceutical samples. The use of an internal standard ensures high accuracy and precision, making the method reliable for quality control and impurity analysis in drug development and manufacturing. The provided protocols and validation data serve as a robust starting point for method implementation and further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. jchr.org [jchr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of 2-Chlorobenzamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Understanding the reaction pathways and characterizing the resulting products are crucial steps in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of these reaction products. This application note provides detailed protocols and data for the NMR analysis of common reaction products of this compound, including those from nucleophilic acyl substitution, hydrolysis, and reduction reactions.
Key Reaction Pathways of this compound
This compound can undergo several key reactions, primarily at the amide functional group. The electron-withdrawing nature of the chlorine atom on the aromatic ring can also influence the reactivity of the molecule.
Nucleophilic Acyl Substitution: Synthesis of N-Substituted 2-Chlorobenzamides
One of the most common reactions of this compound and its activated form, 2-chlorobenzoyl chloride, is nucleophilic acyl substitution with amines to form N-substituted 2-chlorobenzamides. These derivatives are of interest for their potential biological activities.[1][2][3]
Reaction Scheme: Nucleophilic Acyl Substitution
Caption: Reaction of 2-chlorobenzoyl chloride with an amine.
Hydrolysis
Under acidic or basic conditions, this compound can be hydrolyzed to 2-chlorobenzoic acid. This reaction is a common degradation pathway and is important to consider in stability studies.[4]
Reaction Scheme: Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Reduction
Reduction of the amide functionality in this compound can yield 2-chlorobenzyl alcohol. While sodium borohydride (B1222165) (NaBH4) is a common reducing agent, it is generally not strong enough to reduce amides; a more potent reducing agent like lithium aluminum hydride (LiAlH4) is typically required.[5]
Reaction Scheme: Reduction of this compound
Caption: Reduction of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(propan-2-yl)-2-chlorobenzamide
This protocol is adapted from a known method for the synthesis of this compound derivatives.[1]
-
Dissolve isopropylamine (B41738) (1 equivalent) in 10 mL of ethanolic 1 N NaOH in a round-bottom flask.
-
Add 2-chlorobenzoyl chloride (1 equivalent) dropwise to the solution while stirring continuously at room temperature.
-
Continue stirring for 3 hours.
-
Collect the precipitate that forms by filtration.
-
Wash the product with ethanol, followed by a wash with NaOH solution and then water.
-
Air-dry the final product.
Protocol 2: General Procedure for NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7][8][9][10]
-
Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[6][10]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[7]
-
Transfer the filtered solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Workflow: NMR Spectroscopic Analysis
Caption: General workflow for NMR analysis.
Protocol 3: Standard NMR Data Acquisition Parameters
These are general starting parameters for small organic molecules and may require optimization.[11][12][13]
¹H NMR Spectroscopy
-
Pulse Angle: 30-45 degrees
-
Acquisition Time (at): 2-4 seconds[11]
-
Relaxation Delay (d1): 1-2 seconds (or longer for quantitative analysis)
-
Number of Scans (ns): 8-16
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy
-
Pulse Angle: 30 degrees
-
Acquisition Time (at): 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more
-
Spectral Width: 0 to 220 ppm
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR data for this compound and its representative reaction products. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound [14] | 7.77 (d, 1H), 7.42-7.35 (m, 3H) | 6.56 (br s, 1H, NH), 6.42 (br s, 1H, NH) |
| N-(propan-2-yl)-2-chlorobenzamide | 7.59-7.32 (m, 4H) | 4.20 (sept, 1H, CH), 1.17 (d, 6H, CH₃) |
| 2-Chlorobenzoic acid | ~8.0-7.3 (m, 4H) | ~11-12 (br s, 1H, COOH) |
| 2-Chlorobenzyl alcohol | ~7.4-7.2 (m, 4H) | ~4.7 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |
Table 2: ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~135-127 | ~170 (C=O) |
| N-(propan-2-yl)-2-chlorobenzamide | ~136-127 | ~167 (C=O), ~42 (CH), ~23 (CH₃) |
| 2-Chlorobenzoic acid | ~134-127 | ~172 (C=O) |
| 2-Chlorobenzyl alcohol | ~140-127 | ~63 (CH₂) |
Note: The chemical shifts for 2-Chlorobenzoic acid and 2-Chlorobenzyl alcohol are approximate and may vary depending on the solvent and concentration.
Conclusion
NMR spectroscopy is an indispensable tool for the analysis of this compound and its reaction products. By employing the protocols and referring to the spectral data provided in this application note, researchers can effectively identify and characterize the products of nucleophilic acyl substitution, hydrolysis, and reduction reactions, thereby facilitating the drug development and chemical synthesis process. The provided workflows and reaction schemes offer a clear visual guide for these experimental processes.
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 9. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. books.rsc.org [books.rsc.org]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. This compound(609-66-5) 1H NMR spectrum [chemicalbook.com]
Application Notes: FTIR Characterization of 2-Chlorobenzamide
References
Application Notes and Protocols: 2-Chlorobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide is a valuable synthetic building block in medicinal chemistry and materials science. The presence of the chloro- and amide functional groups allows for diverse and strategic modifications. Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents onto the aromatic core of this compound.
The activation of the carbon-chlorine (C-Cl) bond is often more challenging than that of C-Br or C-I bonds, typically requiring more robust palladium catalyst systems, often incorporating electron-rich, bulky phosphine (B1218219) ligands.[1] These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions involving this compound. The conditions and yields presented are based on established methodologies for structurally similar aryl chlorides and should serve as a strong starting point for reaction optimization.[2]
General Experimental Workflow
The following workflow is a general representation of the setup and execution for the palladium-catalyzed cross-coupling reactions detailed in this document.
Caption: General experimental workflow for cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzamides
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or its ester.[3][4] This reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the benzamide (B126) core.
Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 90 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF/H₂O | 120 | 70-80 |
| Note: Yields are representative and adapted from protocols for similar 2-chloro-heterocyclic substrates. Optimization may be required.[2] |
Experimental Protocol: General Procedure
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, ligand (if required), and base (2.0 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the indicated temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylbenzamide.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[5]
II. Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzamides
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[6][7] This reaction is widely used in pharmaceutical synthesis to install diverse amine functionalities.[8][9]
Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 70-85 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | 80-90 |
| Note: Yields are representative and based on general knowledge of Buchwald-Hartwig aminations of aryl chlorides.[1] Optimization may be required. |
Experimental Protocol: General Procedure
-
To a glovebox-dried Schlenk tube, add the palladium catalyst, the ligand, and the base (e.g., NaOt-Bu, 1.4 mmol).[10]
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature for the indicated time (e.g., 8-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-aminobenzamide.[10]
Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.[11]
III. Sonogashira Coupling: Synthesis of 2-Alkynylbenzamides
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[12] This reaction, typically co-catalyzed by palladium and copper(I), is a key method for synthesizing arylalkynes, which are important intermediates in drug discovery and materials science.[13][14]
Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 65 | 75-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 70-85 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | n-BuNH₂ | Toluene | 90 | 65-80 |
| Note: Yields are representative and adapted from protocols for similar 2-chloro-heterocyclic substrates.[2][15] Optimization may be required. |
Experimental Protocol: General Procedure
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent, followed by the base (e.g., TEA, 2.5 mmol) and the terminal alkyne (1.2 mmol) via syringe.[2]
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[15]
Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira reaction.[16]
IV. Heck Reaction: Synthesis of 2-Alkenylbenzamides
The Heck reaction creates a C-C bond between an aryl halide and an alkene to form a substituted alkene, typically with high trans selectivity.[17][18] It is a powerful method for the vinylation of aryl cores.
Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 70-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 65-80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(Cy)₃ (4) | NaOAc | DMA | 120 | 60-75 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF/H₂O | 110 | 55-70 |
| Note: Yields are representative and based on general knowledge of Heck reactions with aryl chlorides.[18][19] Optimization may be required. |
Experimental Protocol: General Procedure
-
In a sealable reaction tube, combine this compound (1.0 mmol), the palladium catalyst, the ligand (if needed), and the base (e.g., Et₃N, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the alkene (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature for 12-36 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through Celite to remove palladium black and salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 2-alkenylbenzamide.
Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.[20]
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for the Reduction of 2-Chlorobenzamide to 2-Chlorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical reduction of 2-Chlorobenzamide to the corresponding primary amine, 2-chlorobenzylamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail common reduction methodologies, including the use of metal hydrides and catalytic hydrogenation, offering researchers a comparative overview to select the most suitable method for their specific needs.
Introduction
The conversion of amides to amines is a fundamental transformation in organic synthesis. 2-Chlorobenzylamine is a valuable building block, and its efficient synthesis from this compound is of significant interest. The primary challenge in this reduction is to achieve high chemoselectivity, preserving the chloro-substituent on the aromatic ring. This document outlines three prevalent methods for this reduction: Lithium Aluminum Hydride (LAH), Borane (B79455) complexes, and Catalytic Hydrogenation.
Comparative Data of Reduction Methods
While specific comparative data for the reduction of this compound is not extensively available in the literature, the following table summarizes typical results for the reduction of substituted benzamides using various methods. These values should be considered representative and may require optimization for the specific substrate.
| Method | Reducing Agent | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Considerations |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 70-90 | 4-24 | >95 | Highly reactive, requires anhydrous conditions; not chemoselective for other reducible functional groups. |
| Borane Reduction | Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) | 75-95 | 2-12 | >97 | Milder than LAH, good functional group tolerance; requires careful quenching. |
| Catalytic Hydrogenation | H₂ with Palladium on Carbon (Pd/C) | 60-85 | 12-48 | >98 | Environmentally friendly, high purity; may require high pressure and temperature, potential for dehalogenation. |
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting amides to amines.[1][2] This protocol is a general procedure and requires strict anhydrous conditions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chlorobenzylamine.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Reduction with Borane-Dimethyl Sulfide (BMS)
Borane complexes, such as Borane-Dimethyl Sulfide (BMS), are milder reducing agents that offer better chemoselectivity compared to LiAlH₄.[3][4][5][6][7]
Materials:
-
This compound
-
Borane-Dimethyl Sulfide complex (BMS, 10 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the Borane-Dimethyl Sulfide complex (2.0-3.0 eq.) dropwise to the solution at room temperature.
-
After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly add methanol to quench the excess borane until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes to hydrolyze the amine-borane complex.
-
Basify the mixture with 1 M NaOH until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2-chlorobenzylamine.
-
Purify the product by vacuum distillation.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally friendly method for the reduction of amides, although it may require optimization of catalyst and reaction conditions to prevent dehalogenation.[8][9][10][11]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas source
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Celite®
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq.) and 10% Pd/C (5-10 mol%).
-
Add a suitable solvent such as ethanol or methanol.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to 50-100 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction may take 12-48 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chlorobenzylamine.
-
Purify the product by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Overview of reduction pathways for this compound.
Experimental Workflow: Metal Hydride Reduction
Caption: General workflow for metal hydride reduction.
Logical Relationship: Choice of Reducing Agent
Caption: Factors influencing the choice of reducing agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. Selective Reductions. 29. A Simple Technique To Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide - Lookchem [lookchem.com]
- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 6. Borane Reagents [organic-chemistry.org]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Hydrolysis Kinetics of 2-Chlorobenzamide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzamide is a chemical compound that serves as a significant degradation product of the insect growth regulator 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) (CCU).[1][2] Understanding its stability and degradation kinetics in aqueous environments is crucial for environmental risk assessment and for professionals in drug development, where amide hydrolysis is a key factor in determining the stability and shelf-life of pharmaceutical compounds. These application notes provide a comprehensive overview of the hydrolysis kinetics of this compound, including detailed experimental protocols and quantitative data to facilitate further research and application.
Quantitative Data Summary
The hydrolysis of this compound follows pseudo-first-order kinetics. The rate of hydrolysis is significantly influenced by the pH of the aqueous solution. The following tables summarize the observed rate constants at various pH values and temperatures.
Table 1: Hydrolytic Rate Constants of this compound at 25°C
| pH | Rate Constant (k, h⁻¹) | Correlation Coefficient (R) | Standard Deviation (SD) |
| 5 | 0.00417 | 95.76% | 0.0390 |
| 6 | 0.00286 | 99.13% | 0.0095 |
| 7 | 0.00408 | 98.29% | 0.0237 |
| 8 | 0.00109 | 96.70% | 0.0072 |
| 10 | 0.00411 | 99.89% | 0.0162 |
Data sourced from the "Study on the Hydrolysis of this compound".[1][2]
The data indicates that this compound is relatively more stable at pH 6 and 8.[1][2] The rate of hydrolysis increases in more acidic (pH 5), neutral (pH 7), and alkaline (pH 10) conditions.[1][2] The relationship between pH and the rate of hydrolysis shows two minima, suggesting a complex mechanism.[1][2]
Table 2: Effect of Temperature on the Hydrolysis Rate of this compound
| pH | Temperature (°C) | Observation |
| 5 | Increasing | Rate of hydrolysis increases with temperature. |
| 7 | 35 | An unusually high rate of hydrolysis was observed. |
| 10 | 35 | An unusually low rate of hydrolysis was observed. |
Data interpretation from the "Study on the Hydrolysis of this compound".[1]
Generally, an increase in temperature leads to a higher rate of hydrolysis.[1] However, anomalous behavior was observed at 35°C at pH 7 and 10, the reasons for which require further investigation.[1]
Experimental Protocols
This section provides a detailed methodology for studying the hydrolysis kinetics of this compound, based on established research.[2]
Materials and Reagents
-
This compound (98% purity)[3]
-
Methanol (B129727) (HPLC grade)
-
Buffer solutions (pH 5, 6, 7, 8, 9, and 10)
-
Deionized water
-
Black shade cover
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
pH meter
Protocol for Kinetic Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol. The exact concentration should be chosen to be within the linear range of the HPLC calibration curve.
-
Sample Preparation for Hydrolysis:
-
Incubation:
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw an aliquot from each flask.
-
Analyze the concentration of this compound in each aliquot using HPLC.
-
HPLC Analysis Method
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) is a suitable mobile phase.[2] The exact ratio should be optimized to achieve good separation and avoid interference from the solvent peak.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Column: A C18 reverse-phase column is recommended.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.
Data Analysis
-
Plot the natural logarithm of the concentration of this compound (ln C) against time (t) for each pH value.
-
The slope of the resulting linear regression line will be the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t₁/₂) of the hydrolysis reaction can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Experimental Workflow
Caption: Workflow for determining the hydrolysis kinetics of this compound.
Hydrolysis Reaction Pathway
Caption: General hydrolysis pathway of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Impurities in 2-Chlorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorobenzamide is a chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It is also a known degradation product of the insect growth regulator diflubenzuron. The purity of this compound is critical for the safety and efficacy of the final products. Therefore, a reliable analytical method for the identification and quantification of potential impurities is essential.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound and its potential process-related and degradation impurities.
Potential Impurities
The potential impurities in this compound are often related to its synthesis and degradation pathways. Common synthesis routes involve the reaction of 2-chlorobenzoyl chloride with ammonia.[1][3] Potential impurities may include:
-
Starting Materials: 2-Chlorobenzoic acid
-
Intermediates: 2-Chlorobenzoyl chloride
-
Isomeric Impurities: 3-Chlorobenzamide, 4-Chlorobenzamide
-
Related Substances: Benzamide
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines the procedure for determining the purity of this compound and quantifying its impurities using a reversed-phase HPLC method.
1. Materials and Reagents
-
This compound reference standard
-
Reference standards for potential impurities (e.g., 2-Chlorobenzoic acid, 4-Chlorobenzamide, Benzamide)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Equipment
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity Stock Solution (100 µg/mL): Prepare a mixed stock solution containing each potential impurity at a concentration of 100 µg/mL in the diluent.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of this compound and 1 µg/mL of each impurity from the stock solutions.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution between this compound and the closest eluting impurity is greater than 2.0.
-
Inject the standard and sample solutions in duplicate.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of each impurity using the external standard method.
Data Presentation: Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The following tables summarize the quantitative data obtained during the validation.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 150 | > 0.999 |
| 2-Chlorobenzoic acid | 0.1 - 10 | > 0.999 |
| 4-Chlorobenzamide | 0.1 - 10 | > 0.999 |
| Benzamide | 0.1 - 10 | > 0.998 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| 2-Chlorobenzoic acid | 0.5 µg/mL | 99.5 | 1.2 |
| 1.0 µg/mL | 101.2 | 0.8 | |
| 1.5 µg/mL | 100.8 | 0.9 | |
| 4-Chlorobenzamide | 0.5 µg/mL | 98.9 | 1.5 |
| 1.0 µg/mL | 100.5 | 1.1 | |
| 1.5 µg/mL | 99.7 | 1.3 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intraday Precision (% RSD, n=6) | Interday Precision (% RSD, n=6) |
| 2-Chlorobenzoic acid | 1.0 | 1.3 | 1.8 |
| 4-Chlorobenzamide | 1.0 | 1.1 | 1.6 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Chlorobenzoic acid | 0.03 | 0.1 |
| 4-Chlorobenzamide | 0.04 | 0.12 |
| Benzamide | 0.05 | 0.15 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the analysis of impurities in this compound.
Logical Relationship of Potential Impurities
Caption: Synthesis pathway and potential sources of impurities for this compound.
References
Application Notes and Protocols for the Pilot Plant Synthesis of 2-Chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scaling up of 2-Chlorobenzamide synthesis for pilot plant production. The information is intended to guide researchers, scientists, and professionals in the drug development field through the process, from precursor synthesis to the final purified product.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is crucial for the timely and cost-effective development of new chemical entities. This document outlines the most common and industrially viable method for the synthesis of this compound: the ammonolysis of 2-chlorobenzoyl chloride. Additionally, a protocol for the preparation of the 2-chlorobenzoyl chloride precursor is provided.
Synthesis Overview
The overall synthesis is a two-stage process:
-
Stage 1: Synthesis of 2-Chlorobenzoyl Chloride: 2-Chlorobenzoic acid is converted to 2-chlorobenzoyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).
-
Stage 2: Synthesis of this compound: The resulting 2-chlorobenzoyl chloride is reacted with ammonia (B1221849) to yield this compound.
This two-stage approach allows for the isolation and purification of the intermediate, ensuring a high-quality final product.
Logical Relationship of the Synthesis Process
Caption: Logical flow from starting materials to the final product.
Experimental Protocols
Stage 1: Pilot Plant Synthesis of 2-Chlorobenzoyl Chloride
This protocol describes the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a condenser, and a gas scrubber.
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (or another suitable inert solvent)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a lab coat.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-Chlorobenzoyl Chloride.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: Charge the reactor with 2-chlorobenzoic acid and toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the reactor. The addition should be controlled to manage the initial exotherm and the evolution of HCl and SO₂ gases, which should be directed to a scrubber.
-
Reaction: Heat the mixture to reflux (approximately 75-85°C) and maintain for 2-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC), until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, distill off the toluene and any excess thionyl chloride under atmospheric pressure.
-
Purification: Purify the crude 2-chlorobenzoyl chloride by vacuum distillation.
-
Collection: Collect the purified 2-chlorobenzoyl chloride and store it under an inert atmosphere in a cool, dry place.
Stage 2: Pilot Plant Synthesis of this compound
This protocol details the ammonolysis of 2-chlorobenzoyl chloride to produce this compound.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with cooling capabilities, a mechanical stirrer, and a bottom discharge valve.
-
2-Chlorobenzoyl chloride
-
Concentrated aqueous ammonia (e.g., 25-30%)
-
Purified water
-
Filtration and drying equipment (e.g., Nutsche filter-dryer)
-
PPE: Chemical resistant gloves, chemical splash goggles, face shield, and a lab coat.
Experimental Workflow Diagram:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzamide. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a low yield. What are the common initial checks I should perform?
A1: When troubleshooting a low-yield synthesis of this compound, a systematic review of your reagents and reaction conditions is the best starting point. Here is a checklist of initial verifications:
-
Reagent Quality:
-
2-Chlorobenzoyl chloride: This is a moisture-sensitive reagent. Hydrolysis to the unreactive 2-chlorobenzoic acid is a primary cause of low yields.[1] Use a freshly opened bottle or distill the 2-chlorobenzoyl chloride before use.
-
Ammonia (B1221849) Source: Whether using aqueous ammonia or ammonia gas, ensure the concentration is accurate and that it is delivered effectively to the reaction mixture.
-
Solvent: Use anhydrous (dry) solvents, especially in reactions involving 2-chlorobenzoyl chloride, to minimize hydrolysis.[1]
-
-
Reaction Conditions:
-
Temperature Control: The amidation reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of 2-chlorobenzoyl chloride is crucial to prevent side reactions.
-
Stoichiometry: Double-check the molar ratios of your reactants. An excess of the ammonia source is typically used to drive the reaction to completion and neutralize the HCl byproduct.
-
Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]
-
Q2: I suspect my 2-chlorobenzoyl chloride is hydrolyzing. How can I minimize this?
A2: Hydrolysis of 2-chlorobenzoyl chloride to 2-chlorobenzoic acid is a frequent cause of reduced yields. To mitigate this:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
-
Order of Addition: Slowly add the 2-chlorobenzoyl chloride to the cooled solution of the amine (ammonia). This ensures the desired aminolysis reaction is more favorable than the competing hydrolysis.[1]
-
Low Temperature: Performing the addition at a reduced temperature (e.g., 0 °C) decreases the rate of hydrolysis more significantly than the rate of the desired amidation.[1]
Q3: What are the primary synthesis routes for this compound, and how do their yields compare?
A3: The two main laboratory-scale synthesis routes for this compound are the amidation of 2-chlorobenzoyl chloride and the hydration of 2-chlorobenzonitrile.
-
Amidation of 2-Chlorobenzoyl Chloride: This is a common and direct method involving the reaction of 2-chlorobenzoyl chloride with an ammonia source.[2] Yields can be high, often exceeding 90%, provided that reaction conditions are carefully controlled to prevent hydrolysis of the starting material.[3][4]
-
Hydration of 2-Chlorobenzonitrile: This method involves the conversion of the nitrile group to a primary amide, often using a base-catalyzed hydration in an alcohol medium. Yields for this method can be around 75%.[5]
The choice of method may depend on the availability and cost of the starting materials, as well as the scale of the reaction.
Q4: I am preparing my own 2-chlorobenzoyl chloride. What are the best practices for achieving a high yield and purity?
A4: 2-Chlorobenzoyl chloride is typically synthesized from 2-chlorobenzoic acid or 2-chlorobenzaldehyde.
-
From 2-Chlorobenzoic Acid: The reaction with thionyl chloride (SOCl₂) is a common and effective method. Using toluene (B28343) as a solvent and maintaining a temperature of around 75°C overnight can result in yields approaching 100%.[4][6]
-
From 2-Chlorobenzaldehyde: Chlorination using a stream of chlorine gas in the presence of a catalytic amount of phosphorus pentachloride can significantly reduce reaction times and provide high yields (over 90%) and purity (over 95%).[3]
In both cases, it is crucial to use anhydrous conditions and to remove any excess chlorinating agent and solvent under reduced pressure.
Q5: What is a suitable method for the purification of crude this compound?
A5: Recrystallization is a common and effective method for purifying this compound. While specific solvent systems can vary, ethanol/water or methanol (B129727) are often effective. The crude product can be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form crystals, which can then be collected by filtration. Washing the collected crystals with cold water can help remove any remaining water-soluble impurities.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of this compound and its precursor, 2-chlorobenzoyl chloride, highlighting the impact of different reaction conditions on yield.
Table 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzaldehyde [3]
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 2-Chlorobenzaldehyde | Chlorine | None | 150-160 | 15 | 81 | Not Reported |
| 2-Chlorobenzaldehyde | Chlorine | PCl₅ (catalytic) | 160 | 6 | 93 | 98.5 |
Table 2: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid [4][6]
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Chlorobenzoic Acid | Thionyl Chloride | Toluene | 75 | Overnight | ~100 |
| 2-Chlorobenzoic Acid | Thionyl Chloride | None | Reflux | 2-24 hours | ~100 |
Table 3: Base-Catalyzed Hydration of 2-Chlorobenzonitrile [5]
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 2-Chlorobenzonitrile | KOH, H₂O | Isobutanol | 80-120 (Reflux) | 74.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chlorobenzoyl Chloride [2]
This protocol describes the synthesis of N-substituted 2-chlorobenzamides, which can be adapted for the synthesis of the parent this compound by using aqueous ammonia.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve an equimolar amount of the amine (or a slight excess of concentrated aqueous ammonia) in 10 mL of ethanolic 1 N NaOH.
-
Addition of 2-Chlorobenzoyl Chloride: Cool the solution in an ice bath. Add 2-Chlorobenzoyl chloride dropwise from the dropping funnel with continuous stirring. Maintain the temperature at or below room temperature.
-
Reaction: Continue stirring for 3 hours at room temperature.
-
Work-up and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with ethanol, followed by a wash with a dilute NaOH solution, and then with water until the washings are neutral. Dry the purified product.
Protocol 2: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid [4][6]
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in toluene (150 mL).
-
Addition of Thionyl Chloride: To the mixture, add thionyl chloride (SOCl₂) (16 g, 134.45 mmol).
-
Reaction: Allow the resulting solution to react overnight with stirring while maintaining the temperature at 75°C in an oil bath.
-
Isolation: Concentrate the mixture under vacuum using a rotary evaporator to yield 2-chlorobenzoyl chloride as a yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
common side products in 2-Chlorobenzamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent laboratory-scale synthetic routes for this compound are:
-
Amidation of 2-Chlorobenzoyl Chloride: This method involves the reaction of 2-Chlorobenzoyl chloride with ammonia (B1221849). It is a rapid and often high-yielding reaction.
-
Hydrolysis of 2-Chlorobenzonitrile: This route involves the partial hydrolysis of 2-Chlorobenzonitrile to the corresponding amide. This method is also widely used, particularly in industrial settings.
Q2: What are the typical side products I should expect?
A2: The primary side product of concern in both common synthetic routes is 2-Chlorobenzoic acid .
-
In the amidation of 2-Chlorobenzoyl chloride , 2-Chlorobenzoic acid is formed if the starting material comes into contact with moisture.
-
In the hydrolysis of 2-Chlorobenzonitrile , over-hydrolysis can lead to the formation of 2-Chlorobenzoic acid.
Other potential impurities include unreacted starting materials (2-Chlorobenzoyl chloride or 2-Chlorobenzonitrile) and, in the case of the amidation route, inorganic salts such as ammonium (B1175870) chloride.
Q3: How can I monitor the progress of my reaction and the purity of my product?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress and assessing the purity of your this compound. A recommended TLC system is:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of toluene (B28343) and ethanol (B145695) (e.g., 9:1 v/v) can be effective for separating this compound from the more polar 2-Chlorobenzoic acid.
-
Visualization: The spots can be visualized under UV light (254 nm).
Q4: What is the most effective method for removing 2-Chlorobenzoic acid from my this compound product?
A4: The most common and effective methods for removing 2-Chlorobenzoic acid are:
-
Aqueous Basic Wash: Washing the crude product with a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃), will selectively convert the acidic 2-Chlorobenzoic acid into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.
-
Recrystallization: Recrystallization from a suitable solvent system can effectively purify this compound, leaving the more soluble or less soluble impurities behind in the mother liquor.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction (Amidation Route) | Ensure an adequate excess of ammonia is used to drive the reaction to completion. Monitor the reaction by TLC until the 2-Chlorobenzoyl chloride spot is no longer visible. |
| Incomplete Reaction (Hydrolysis Route) | Optimize reaction time and temperature. Insufficient heating or reaction time can lead to incomplete hydrolysis of the nitrile. |
| Loss of Product During Workup | Ensure the pH of the aqueous layer is not too acidic during extraction, as this compound has some solubility in acidic water. Minimize the number of transfer steps. |
Problem 2: Presence of 2-Chlorobenzoic Acid Impurity
| Symptom | Possible Cause | Recommended Solution |
| Acidic impurity detected by TLC or NMR. | Hydrolysis of 2-Chlorobenzoyl Chloride: The starting material may have been exposed to moisture. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-hydrolysis of 2-Chlorobenzonitrile: Reaction conditions (e.g., temperature, time, or catalyst concentration) were too harsh. | Carefully control the reaction conditions. Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant formation of the carboxylic acid. | |
| Ineffective Basic Wash: The amount of base used was insufficient to neutralize all the 2-Chlorobenzoic acid. | Use a sufficient volume of saturated sodium bicarbonate solution and perform multiple washes. Test the pH of the final aqueous wash to ensure it is basic. |
Problem 3: Poor Recovery After Recrystallization
| Possible Cause | Recommended Solution |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower overall recovery. |
| The chosen solvent is not optimal. | Perform small-scale solubility tests to find a solvent in which this compound is highly soluble when hot and poorly soluble when cold. An ethanol/water mixture is often a good starting point. |
Quantitative Data Summary
The following table provides typical, though hypothetical, quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Synthesis from 2-Chlorobenzoyl Chloride | Synthesis from 2-Chlorobenzonitrile |
| Crude Yield | 85-95% | 75-90% |
| Purity of Crude Product | 90-97% | 88-96% |
| Typical % of 2-Chlorobenzoic Acid | 2-8% | 3-10% |
| Yield after Recrystallization | 80-90% | 80-90% |
| Purity after Recrystallization | >99% | >99% |
Experimental Protocols
Synthesis of this compound from 2-Chlorobenzoyl Chloride
Materials:
-
2-Chlorobenzoyl chloride
-
Concentrated aqueous ammonia (ammonium hydroxide)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Chlorobenzoyl chloride in DCM.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of this compound and ammonium chloride will form.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove ammonium chloride.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any 2-Chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visual Workflow
Caption: Logical workflow for the synthesis, analysis, and purification of this compound.
optimal recrystallization solvent for purifying 2-Chlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal recrystallization solvent and purification protocols for 2-Chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below to ensure a high recovery of purified crystals. Based on qualitative data, polar organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) are good starting points.[1] An ethanol-water mixture can also be effective, where water acts as an anti-solvent.[2]
Q2: How do I choose between a single-solvent and a two-solvent system for recrystallization?
A2: A single-solvent system is generally preferred for its simplicity. However, if a single solvent that meets all the criteria for good recrystallization cannot be found, a two-solvent system is a viable alternative. In a two-solvent system, this compound should be soluble in the first solvent (the "solvent") and insoluble in the second (the "anti-solvent"), and the two solvents must be miscible.
Q3: What are the key physical properties of this compound relevant to its recrystallization?
A3: Key properties include its melting point of 142-144 °C and its qualitative solubility. It is described as being soluble in benzene (B151609) and toluene (B28343) and sparingly soluble in water.[3] Understanding these properties helps in selecting an appropriate solvent and designing the recrystallization experiment.
Troubleshooting Guides
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor choice. Test the solubility of a small amount of your compound in various solvents to find a more suitable one.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the compound has dissolved, you can proceed to a hot filtration step to remove the insoluble matter.
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: Crystal formation can be induced by several methods:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for crystal growth.
-
Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Further Cooling: If crystals do not form at room temperature, cool the flask in an ice bath.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the solution's saturation.
-
Allow the solution to cool more slowly.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[4]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.
Data Presentation
Disclaimer: The following table contains estimated solubility values for this compound based on qualitative descriptions from available literature and comparative data for benzamide (B126) and its isomers. Experimental verification is highly recommended for precise applications.
| Solvent | Solubility at 20°C ( g/100 mL) (Estimated) | Solubility at Boiling Point ( g/100 mL) (Estimated) | Suitability for Recrystallization |
| Water | Sparingly Soluble (<0.5) | Low (1-2) | Poor as a single solvent; Good as an anti-solvent |
| Ethanol | Moderately Soluble (5-10) | Highly Soluble (>30) | Excellent |
| Methanol | Soluble (10-15) | Very Highly Soluble (>40) | Good, but high solubility at RT may reduce yield |
| Acetone | Soluble (15-20) | Very Highly Soluble (>50) | Good, but high volatility can be a challenge |
| Toluene | Soluble (5-10) | Highly Soluble (>25) | Good |
| Hexane | Insoluble (<0.1) | Sparingly Soluble (<1) | Poor as a primary solvent; Good as an anti-solvent |
Experimental Protocols
Protocol for Recrystallization of this compound from Ethanol
This protocol outlines the steps for purifying this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (two sizes)
-
Hot plate
-
Stirring rod or magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of 95% ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding hot ethanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it. Quickly pour the hot solution of this compound through the hot funnel to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Mandatory Visualization
Caption: Workflow for selecting an optimal recrystallization solvent.
References
preventing hydrolysis of 2-Chlorobenzamide during workup
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chlorobenzamide, focusing on the prevention of hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern during workup?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. For this compound, the amide bond is broken, resulting in the formation of 2-Chlorobenzoic acid and ammonia. This is problematic during workup as it leads to a lower yield of your desired product and introduces an acidic impurity (2-Chlorobenzoic acid) that can complicate purification.
Q2: Under what conditions is this compound susceptible to hydrolysis?
A2: Amide bonds, like the one in this compound, are generally stable but can be hydrolyzed under acidic or alkaline conditions.[1] The reaction is significantly accelerated by heat.[2] Prolonged exposure to even mild acidic or basic aqueous solutions during an extraction can lead to unwanted hydrolysis.
Q3: What are the signs that my this compound is hydrolyzing during workup?
A3: Common indicators include:
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A lower-than-expected yield of the final product.
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The appearance of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to 2-Chlorobenzoic acid.
-
Difficulty in obtaining a pure product, with contamination from an acidic byproduct.
-
Changes in the pH of the aqueous layer during extraction.
Q4: How does the chemical structure of this compound affect its stability?
A4: this compound is a substituted benzamide. The presence of the electron-withdrawing chlorine group on the benzene (B151609) ring can influence the reactivity and stability of the amide bond.[3] While generally stable under normal conditions, care must be taken during workups that involve strong acids or bases.[2][4]
Troubleshooting Guide: Preventing Hydrolysis
This section addresses common issues encountered during the workup of this compound.
Problem: Significant product loss and/or contamination with 2-Chlorobenzoic acid after aqueous workup.
This is the most common issue and points directly to hydrolysis. The following table summarizes the risk of hydrolysis under various workup conditions.
| Parameter | Condition | Hydrolysis Risk | Recommendation |
| Temperature | > 40°C (Heated) | High | Perform all aqueous workup steps at room temperature or in an ice bath (0-5°C). |
| 20-25°C (Room Temp) | Moderate | Ideal for most procedures. Work efficiently to minimize exposure time. | |
| 0-5°C (Ice Bath) | Low | Recommended for sensitive reactions or when extended contact time is unavoidable. | |
| Aqueous Wash | Strong Acid (e.g., >1M HCl) | High | Avoid. Use a milder acidic wash if necessary. |
| Weak Acid (e.g., 1M Citric Acid, sat. NH₄Cl) | Low | Recommended for removing basic impurities. | |
| Strong Base (e.g., >1M NaOH) | High | Avoid. Strong bases readily hydrolyze amides.[1] | |
| Weak Base (e.g., sat. NaHCO₃, 5% Na₂CO₃) | Low | Recommended for removing acidic impurities. | |
| Exposure Time | > 30 minutes | High | Minimize the time the organic layer is in contact with any aqueous phase. |
| < 15 minutes | Low | Perform extractions and phase separations promptly. |
Experimental Protocols
Recommended Hydrolysis-Safe Aqueous Workup Protocol
This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis. It assumes the product is dissolved in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If possible, place the vessel in an ice bath.
-
Dilution: Dilute the reaction mixture with your chosen extraction solvent (e.g., 50 mL of Ethyl Acetate).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash (Optional): To remove basic impurities (e.g., unreacted amines), wash the organic layer with a 1M citric acid solution (1 x 20 mL).[5] Shake gently, allow the layers to separate, and drain the lower aqueous layer. Perform this step quickly.
-
Base Wash: To remove acidic impurities (e.g., unreacted carboxylic acids), wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL).[5] Caution: Vent the separatory funnel frequently to release CO₂ gas that may form.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 20 mL) to remove the bulk of the dissolved water.[5]
-
Drying: Pour the organic layer from the top of the separatory funnel into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Let it sit for at least 5-10 minutes.
-
Isolation: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure to yield the crude this compound.
Visualizations
Logical Flow: Diagnosing and Preventing Hydrolysis
The following diagram illustrates the decision-making process when encountering potential hydrolysis of this compound.
Caption: Decision tree for troubleshooting this compound hydrolysis.
Workflow: Hydrolysis-Safe Aqueous Workup
This diagram outlines the recommended steps for a workup procedure that minimizes the risk of hydrolysis.
Caption: Recommended workflow for isolating this compound.
References
addressing peak tailing in HPLC analysis of 2-Chlorobenzamide
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-Chlorobenzamide, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing in HPLC refers to a peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.[1][2] In an ideal chromatographic separation, the peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic as it can compromise resolution between closely eluting peaks and lead to inaccurate quantification.[3] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant peak tailing.[1][4]
Q2: Why is my this compound peak tailing in reversed-phase HPLC?
A2: Peak tailing of this compound, an aromatic amide, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the amide functional group, which can have basic properties, with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[3][5][6] Other contributing factors can include operating the mobile phase at a pH close to the analyte's pKa, column contamination or degradation, sample overload, or issues with the HPLC system such as extra-column volume.[3][4]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The predicted pKa of this compound is approximately 15.36; however, the amide group can be protonated under acidic conditions.[7][8] At mid-range pH, residual silanol groups on the silica (B1680970) packing material can be ionized (negatively charged) and interact strongly with the partially positive amide group of this compound, causing peak tailing.[3] By lowering the mobile phase pH (typically to between 2 and 3), the silanol groups are protonated (neutral), suppressing this secondary interaction and leading to a more symmetrical peak.[3]
Q4: What is an "end-capped" column, and can it help reduce peak tailing for this compound?
A4: End-capping is a chemical process applied during column manufacturing to deactivate most of the residual silanol groups on the silica surface by bonding them with a small, less polar group (e.g., a trimethylsilyl (B98337) group).[2][5] Using a high-quality, end-capped column is highly recommended for analyzing compounds like this compound as it significantly reduces the potential for secondary silanol interactions, thereby minimizing peak tailing and improving peak symmetry.[2][6]
Troubleshooting Guide: Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Initial Assessment
Before modifying your method, it's crucial to determine if the tailing is specific to this compound or affects all peaks in your chromatogram.
| Observation | Potential Cause | Next Steps |
| Only this compound peak tails | Chemical Interactions (e.g., silanol interactions) | Proceed to Chemical and Method-Related Troubleshooting . |
| All peaks in the chromatogram tail | Systemic Issue (e.g., extra-column volume, column void) | Proceed to System and Hardware-Related Troubleshooting . |
Chemical and Method-Related Troubleshooting
Mobile Phase pH Optimization
Interaction with residual silanols is a primary cause of peak tailing for amide compounds. Adjusting the mobile phase pH is the most effective way to address this.
Experimental Protocol: Mobile Phase pH Adjustment
-
Baseline Experiment: Prepare your mobile phase according to your current method (e.g., Acetonitrile and Water). Inject a standard solution of this compound and record the chromatogram, noting the tailing factor.
-
pH Adjustment: Prepare a new mobile phase with a lowered pH. A common starting point is to add 0.1% formic acid or phosphoric acid to the aqueous component of the mobile phase to achieve a pH between 2.5 and 3.0.[1]
-
Equilibration: Flush the HPLC system and column thoroughly with the new mobile phase for at least 15-20 column volumes to ensure complete equilibration.
-
Analysis: Re-inject the this compound standard and compare the peak shape to the baseline experiment.
Expected Outcome:
| Mobile Phase pH | Tailing Factor (Tf) for this compound (Illustrative) | Peak Shape |
| 6.8 (Unbuffered Water/ACN) | 1.8 | Severe Tailing |
| 4.5 (Acetate Buffer) | 1.5 | Moderate Tailing |
| 2.8 (0.1% Formic Acid) | 1.1 | Symmetrical |
Column Choice and Condition
The choice and health of your HPLC column are critical for good peak shape.
-
Use an End-Capped Column: Ensure you are using a modern, high-quality, end-capped C18 or a similar reversed-phase column.[2][6]
-
Column Contamination: If the column has been used extensively with complex sample matrices, it may be contaminated.
Experimental Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with a Series of Solvents: Flush the column in the reverse direction (if permitted by the manufacturer) with a sequence of solvents to remove contaminants. A typical sequence for a C18 column is:
-
20 column volumes of your mobile phase without buffer salts.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
-
Re-equilibration: Re-equilibrate the column with your mobile phase (starting with a high organic composition and gradually moving to your initial conditions) before reconnecting the detector.
Sample Overload
Injecting too much sample can saturate the stationary phase and cause peak distortion.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject and Observe: Inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, the original sample was likely overloaded.
System and Hardware-Related Troubleshooting
If all peaks are tailing, the issue is likely not chemical but physical.
Extra-Column Volume
Excessive tubing length or internal diameter, and loose fittings can cause band broadening and peak tailing.
Corrective Actions:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) to connect the autosampler, column, and detector.
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume. Replace any worn-out fittings.
Column Void or Blockage
A void at the head of the column or a partially blocked frit can disrupt the sample path and cause peak distortion.[6]
Troubleshooting Steps:
-
Reverse Column Flow: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent to try and dislodge any blockage at the inlet frit.
-
Replace the Column: If the problem persists, the column bed may have settled, creating a void. Replacing the column is often the only solution.[6] Using a guard column can help extend the life of the analytical column.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting peak tailing of this compound.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Example Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the analysis, which can be optimized based on the troubleshooting guide.
| Parameter | Recommended Setting |
| Column | High-quality, end-capped C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Note: Always ensure that the sample is fully dissolved in the diluent to prevent precipitation on the column. It is recommended to filter all samples and mobile phases through a 0.45 µm filter before use.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ionsource.com [ionsource.com]
- 5. mac-mod.com [mac-mod.com]
- 6. This compound | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uv.es [uv.es]
- 8. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
resolving co-eluting impurities in 2-Chlorobenzamide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the analysis of 2-Chlorobenzamide, with a specific focus on co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound analysis?
A1: The most common analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Reverse-phase HPLC (RP-HPLC) is a frequently used method.[3] For volatile impurities or when derivatization is feasible, GC with an electron capture detector can be employed.[4]
Q2: What is peak co-elution and how can I detect it in my this compound analysis?
A2: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] You can detect co-elution by observing peak asymmetry, such as shoulders or split peaks in your chromatogram.[2][5] For more definitive identification, using a Diode Array Detector (DAD) to check for peak purity across the entire peak is invaluable.[1][2] If the UV spectra are not identical throughout the peak, co-elution is likely.[1] Mass Spectrometry (MS) can also be used to identify the presence of multiple components within a single chromatographic peak by analyzing the mass spectra across the peak's profile.[1]
Q3: What are potential impurities in this compound samples?
A3: Potential impurities in this compound can include starting materials, byproducts from the synthesis process, and degradation products. For example, 2-chlorobenzoic acid and benzamide (B126) are related compounds that could potentially be present.[6] this compound itself is a known degradation product of the insect growth regulator CCU and the herbicide dichlobenil. Therefore, precursors and other degradation products from these parent compounds could also be present in technical grade samples.
Q4: Can sample preparation contribute to co-elution issues?
A4: Yes, the sample preparation method can contribute to co-elution. Whenever possible, it is recommended to dissolve and inject samples in the mobile phase to avoid peak distortion.[7][8] Using an injection solvent that is stronger than the mobile phase can lead to poor peak shape and potential co-elution.
Troubleshooting Guides for Co-eluting Impurities
Guide 1: Systematic Approach to Resolving Co-eluting Peaks in HPLC
This guide provides a step-by-step approach to troubleshoot and resolve co-eluting peaks during the analysis of this compound.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, it's crucial to ensure the HPLC system is performing optimally.
-
Visually Inspect the Peak Shape: Look for signs of co-elution such as peak shoulders, tailing, or fronting.[1][5] A shoulder is a sudden discontinuity, which may indicate two peaks eluting simultaneously.[1]
-
Check Peak Purity: If using a DAD, perform a peak purity analysis. A failing peak purity test is a strong indicator of co-elution.[2]
-
Verify System Suitability Parameters: Ensure that system suitability parameters such as theoretical plates, tailing factor, and reproducibility are within acceptable limits. Poor peak shape can be a result of column degradation or extra-column volume.[8]
Step 2: Method Optimization Strategies
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve resolution. The resolution of two peaks is governed by the capacity factor (k'), selectivity (α), and efficiency (N).[2]
-
Adjust Mobile Phase Strength (to improve Capacity Factor, k'): If co-eluting peaks are eluting very early (low k'), consider weakening the mobile phase (e.g., decreasing the percentage of the organic solvent like acetonitrile).[1] This will increase retention times and potentially improve separation. An ideal k' is generally between 1 and 5.[1]
-
Modify Mobile Phase Composition or pH (to improve Selectivity, α):
-
Change Organic Solvent: Switching from acetonitrile (B52724) to methanol, or using a combination, can alter the selectivity of the separation.
-
Adjust pH: If the impurities have ionizable functional groups, adjusting the pH of the mobile phase can significantly impact their retention and selectivity.
-
-
Alter the Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry is a powerful tool. Consider a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Optimize Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
Modify the Gradient Profile: For gradient methods, try a shallower gradient to provide more time for the separation of closely eluting compounds.[8]
Step 3: Advanced Detection Techniques
When method optimization is challenging, advanced detection techniques can provide the necessary resolution.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique involves transferring the co-eluting peaks from the first dimension column to a second column with a different selectivity for further separation.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can resolve compounds that are not separated chromatographically by differentiating them based on their mass-to-charge ratio.[1][10]
Data Presentation: Impact of Method Modification on Peak Resolution
The following table summarizes hypothetical data illustrating the improvement in resolution between this compound and a co-eluting impurity after method optimization.
| Parameter | Initial Method | Optimized Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-95% B in 10 min | 60-80% B in 20 min (Shallow Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 35 °C |
| Retention Time (this compound) | 5.2 min | 8.5 min |
| Retention Time (Impurity X) | 5.2 min | 8.9 min |
| Resolution (Rs) | 0.0 | 1.8 |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound
This protocol describes a typical starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 230 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-15 min: 90% B
-
15-16 min: 90% to 30% B
-
16-20 min: 30% B
-
Protocol 2: Optimized RP-HPLC Method for Resolving Co-eluting Impurity
This protocol demonstrates modifications to resolve a closely eluting impurity.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm particle size (change in stationary phase and column dimensions)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5
-
Mobile Phase B: Methanol (change in organic modifier)
-
Flow Rate: 0.8 mL/min (reduced for better efficiency)
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C (increased to improve mass transfer)
-
Detector: DAD (200-400 nm) for peak purity assessment
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 65% B (shallower gradient)
-
25-28 min: 65% to 95% B
-
28-30 min: 95% B
-
30-31 min: 95% to 40% B
-
31-35 min: 40% B
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Key chromatographic factors influencing peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound | 609-66-5 [chemicalbook.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Navigating the Scale-Up of 2-Chlorobenzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and navigating the challenges associated with the scale-up of 2-Chlorobenzamide synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale presents several key challenges. These include managing the exothermic nature of the reaction between 2-chlorobenzoyl chloride and ammonia (B1221849), controlling the formation of impurities, ensuring efficient heat and mass transfer in larger reactors, and optimizing the crystallization process to obtain the desired product quality and yield.[1][2]
Q2: What are the most common impurities formed during the synthesis of this compound and how can they be minimized?
The primary impurities in the synthesis of this compound can include unreacted 2-chlorobenzoyl chloride, 2-chlorobenzoic acid (formed from the hydrolysis of the starting material), and over-reaction products. To minimize these, it is crucial to maintain anhydrous conditions to prevent hydrolysis of the highly reactive 2-chlorobenzoyl chloride.[3] Precise temperature control and controlled addition of reactants can prevent side reactions.[3] Post-reaction, a wash with a mild base like sodium bicarbonate can help remove acidic impurities such as 2-chlorobenzoic acid.[3]
Q3: How can the exothermic nature of the amidation reaction be safely managed on a larger scale?
The reaction of 2-chlorobenzoyl chloride with ammonia is exothermic and can lead to a thermal runaway if not properly controlled, especially in large reactors where the surface-area-to-volume ratio is lower.[1][4] Effective heat management strategies include:
-
Controlled Reagent Addition: Slow, controlled addition of one reactant to the other.[1]
-
Efficient Cooling: Utilizing a reactor with a high-efficiency cooling jacket and ensuring good agitation to promote heat transfer.[4]
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Dilution: Using an appropriate solvent to increase the reaction volume and help dissipate heat.[5]
-
Continuous Processing: Employing a continuous flow reactor can offer significantly better heat transfer and control over the reaction exotherm.[1]
Q4: What are the critical parameters to monitor during the crystallization of this compound at an industrial scale?
For successful industrial-scale crystallization, it is vital to control parameters that influence crystal size, shape, purity, and yield. Key parameters include:
-
Cooling Rate: A controlled and often slow cooling profile is necessary to promote the growth of larger, purer crystals.
-
Supersaturation: Maintaining an optimal level of supersaturation is the driving force for crystallization. This can be controlled by temperature, solvent composition, and concentration.
-
Agitation: Proper mixing ensures a uniform temperature and concentration throughout the crystallizer, which is crucial for consistent crystal growth.[6]
-
Seeding: Introducing seed crystals can help control the final crystal size distribution.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the molar ratio of ammonia to 2-chlorobenzoyl chloride is optimized. A slight excess of ammonia is often used. - Verify the reaction temperature is within the optimal range to ensure a sufficient reaction rate. - Monitor the reaction progress using in-process analytical techniques like HPLC or GC to confirm completion before work-up. |
| Hydrolysis of Starting Material | - Use anhydrous solvents and ensure all equipment is thoroughly dried before use.[3] - Handle 2-chlorobenzoyl chloride under an inert atmosphere (e.g., nitrogen) to minimize exposure to moisture.[3] |
| Product Loss During Work-up | - Minimize the volume of wash solutions to reduce the amount of product that may dissolve. - If performing a basic wash to remove acidic impurities, ensure the pH is not excessively high, which could potentially lead to hydrolysis of the amide product under harsh conditions. |
Issue 2: Poor Product Purity and High Impurity Levels
| Potential Cause | Troubleshooting Steps |
| Presence of 2-Chlorobenzoic Acid | - Implement a post-reaction wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.[3] - Ensure the reaction is carried out under strictly anhydrous conditions to prevent the formation of this impurity.[3] |
| Formation of Over-reaction Byproducts | - Optimize the stoichiometry of the reactants. An excess of the acylating agent can sometimes lead to the formation of di- or tri-acylated ammonia species.[3] - Control the reaction temperature; higher temperatures can sometimes favor the formation of byproducts. |
| Inefficient Crystallization | - Optimize the crystallization solvent system to ensure good solubility at higher temperatures and poor solubility at lower temperatures. - Control the cooling rate; slow cooling generally leads to the formation of purer crystals. |
Issue 3: Difficulty in Controlling the Reaction Exotherm
| Potential Cause | Troubleshooting Steps |
| Poor Heat Transfer in Reactor | - Ensure adequate agitation to improve heat transfer from the reaction mass to the reactor walls.[6] - Check the efficiency of the reactor's cooling system and ensure the coolant temperature is sufficiently low.[4] |
| Rapid Addition of Reactants | - Implement a controlled, slow addition of the limiting reagent using a dosing pump.[1] - Monitor the internal temperature of the reactor in real-time and adjust the addition rate accordingly. |
| High Reactant Concentration | - Consider diluting the reaction mixture with a suitable inert solvent to increase the thermal mass and aid in heat dissipation.[5] |
Experimental Protocols
Protocol 1: Pilot-Plant Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a pilot-plant scale.
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor (e.g., 50-100 L) with overhead stirring, temperature and pressure probes, and a condenser.
-
Dosing pump for controlled addition of reactants.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
2-Chlorobenzoyl chloride
-
Aqueous ammonia (e.g., 25-30% solution)
-
Toluene (B28343) (or another suitable solvent)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Solvent and Ammonia: Charge the reactor with the desired amount of toluene and aqueous ammonia.
-
Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 0-10 °C) using the jacket cooling system.
-
Controlled Addition: Slowly add 2-chlorobenzoyl chloride to the stirred ammonia solution via the dosing pump over a period of 2-4 hours, while maintaining the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC) until the starting material is consumed.
-
Quenching and Phase Separation: Once the reaction is complete, allow the mixture to warm to room temperature. If necessary, add water to dissolve any precipitated salts. Stop the agitation and allow the layers to separate.
-
Aqueous Wash: Separate the organic layer and wash it with a dilute solution of sodium bicarbonate, followed by water, to remove any unreacted starting materials and acidic impurities.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to crystallize the product.
-
Isolation and Drying: Isolate the this compound crystals by filtration. Wash the filter cake with a small amount of cold solvent and then dry the product under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: In-Process Analytical Monitoring
Regular monitoring of the reaction is crucial for control and optimization.
High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm).
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench it with a suitable solvent (e.g., acetonitrile), and dilute it to an appropriate concentration for analysis.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0-5 | 4 | 92 | 99.5 |
| 15-20 | 3 | 95 | 98.8 |
| 30-35 | 2 | 93 | 97.2 |
Note: This table is for illustrative purposes and actual results may vary depending on other reaction parameters.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: A logical troubleshooting workflow for common scale-up issues.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in 2-Chlorobenzamide synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic reaction during the synthesis of 2-Chlorobenzamide. The following information is designed to help you troubleshoot common issues and answer frequently asked questions to ensure a safe and successful synthesis.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature excursions, reduced yield, and potential safety hazards. This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when using 2-chlorobenzoyl chloride as a reactant.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Reagent Addition is Too Fast: The most common cause is adding the 2-chlorobenzoyl chloride or the amine source too quickly, generating heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: The cooling bath may not be efficient enough for the scale of the reaction, or there might be poor heat transfer between the flask and the bath. 3. Insufficient Stirring: Poor mixing can lead to localized "hot spots" where the reaction is more concentrated and generates heat rapidly. | 1. Immediately stop the addition of the reagent. 2. Enhance Cooling: Ensure the reaction flask is fully immersed in the cooling bath. If using an ice bath, add more ice and salt to lower the temperature. 3. Increase Stirring Rate: Improve agitation to ensure uniform temperature distribution throughout the reaction mixture. 4. Emergency Quenching (as a last resort): If the temperature continues to rise uncontrollably, have a pre-planned quenching procedure ready. This may involve adding a pre-chilled, inert solvent or a quenching agent to rapidly cool and dilute the reaction. |
| Low Product Yield | 1. Hydrolysis of 2-Chlorobenzoyl Chloride: 2-chlorobenzoyl chloride is sensitive to moisture and can hydrolyze to 2-chlorobenzoic acid, which will not participate in the amidation reaction. 2. Side Reactions: At higher temperatures, the formation of byproducts may be favored. 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Maintain Low Temperature: Strict temperature control is crucial to minimize side reactions. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion before workup. |
| Product Purity Issues | 1. Formation of Byproducts: As mentioned, elevated temperatures can lead to impurities. 2. Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product. | 1. Optimize Reaction Conditions: Carefully control the temperature and addition rate. 2. Purification: Recrystallization of the crude product is often necessary to obtain pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the exothermic reaction, especially when using highly reactive starting materials like 2-chlorobenzoyl chloride. The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a dangerous increase in temperature and pressure, known as a thermal runaway.
Q2: What are the key parameters to control to manage the exotherm?
A2: The three critical parameters to control are:
-
Temperature: Maintain a low reaction temperature, typically between 0 °C and 10 °C, especially during the addition of reagents.
-
Rate of Addition: Add the 2-chlorobenzoyl chloride dropwise and slowly to the reaction mixture to control the rate of heat generation.
-
Stirring: Ensure efficient and constant stirring to promote heat transfer and maintain a uniform temperature throughout the reaction vessel.
Q3: What type of cooling system is recommended?
A3: For laboratory-scale synthesis, an ice-salt bath or a cryostat is recommended to maintain the desired low temperature. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential.
Q4: How can I monitor the temperature of the reaction effectively?
A4: Use a calibrated thermometer or a thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely on the temperature of the cooling bath alone.
Q5: What should I do if the temperature starts to rise above the recommended range?
A5: Immediately stop the addition of the reagent. Ensure your cooling system is functioning optimally. If the temperature continues to rise, be prepared to implement your emergency cooling or quenching plan.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chlorobenzoyl Chloride and Ammonia (B1221849)
This protocol outlines a general procedure for the synthesis of this compound. Note: This reaction is exothermic and requires careful temperature control.
Materials:
-
2-Chlorobenzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Ice
-
Salt
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Thermometer or thermocouple
-
Cooling bath (ice-salt bath)
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place the concentrated aqueous ammonia.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between 0 °C and 5 °C.
-
Reagent Addition: Slowly add the 2-chlorobenzoyl chloride, dissolved in a minimal amount of anhydrous solvent, dropwise from the dropping funnel to the stirred ammonia solution. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Filter the resulting precipitate (crude this compound).
-
Wash the solid with cold water to remove any ammonium (B1175870) chloride.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary
| Reaction | Enthalpy of Reaction (ΔrH°) | Conditions | Reference |
| Hydrolysis of 2-Chlorobenzoyl Chloride | -39.8 ± 0.3 kJ/mol | Liquid phase, Diphenyl-ether solvent | NIST Chemistry WebBook |
This significant negative enthalpy change for hydrolysis underscores the energetic nature of reactions involving 2-chlorobenzoyl chloride and highlights the critical need for effective thermal management during its amidation.
Visualizations
Logical Workflow for Managing Exothermic Reactions
The following diagram illustrates a logical workflow for safely managing the exothermic reaction during this compound synthesis.
purification of 2-Chlorobenzamide from starting material contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chlorobenzamide from common starting material contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most prevalent impurities in crude this compound typically arise from its synthesis. The common synthetic routes involve the amidation of 2-chlorobenzoic acid or the hydrolysis of 2-chlorobenzonitrile.[1][2] Consequently, the primary contaminants are often unreacted starting materials, namely 2-chlorobenzoic acid and 2-chlorobenzonitrile. Depending on the specific synthetic pathway, other byproducts may also be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective techniques are:
-
Recrystallization: This is often the most straightforward method for removing small amounts of impurities, provided a suitable solvent is identified.
-
Acid-Base Extraction: This is a highly effective technique for selectively removing acidic impurities like 2-chlorobenzoic acid.
-
Column Chromatography: This method is excellent for separating compounds with different polarities and is particularly useful when recrystallization or extraction fails to provide the desired purity.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point that corresponds to the literature value (approximately 141-145 °C).[4][5][6][7] A broad melting range or a melting point that is significantly lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. The presence of multiple spots indicates impurities.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared Spectroscopy) can confirm the structure of the desired compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.[8][9]
Physicochemical Data for Purification
For effective purification, it is essential to understand the physical properties of this compound and its common contaminants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₆ClNO | 155.58 | 141 - 145 |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 138 - 143 |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 41 - 47 |
References:[4][5][6][7][10][11][12][13][14][15][16][17][18]
| Compound | Water | Ethanol | Diethyl Ether | Acetone | Benzene/Toluene |
| This compound | Sparingly soluble | Soluble | Soluble | Soluble | Soluble |
| 2-Chlorobenzoic acid | Sparingly soluble in cold, more soluble in hot | Freely soluble | Freely soluble | Soluble | Soluble |
| 2-Chlorobenzonitrile | Sparingly soluble/Insoluble | Soluble | Soluble | Soluble | Soluble |
References:[1][10][17][19][20][21][22][23][24][25][26][27]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Problem 1: The compound does not crystallize upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Boil off some of the solvent to concentrate the solution. Be cautious not to evaporate too much, as this can cause the compound to "oil out." Once the solution is more concentrated, allow it to cool again.
-
Possible Cause: The solution has become supersaturated.
-
Solution:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Add a seed crystal of pure this compound to the solution. This will provide a template for crystallization to begin.
-
Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Switch to a solvent with a lower boiling point.
-
Possible Cause: The solution is cooling too rapidly.
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Try a different purification method first, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities, and then attempt recrystallization again.
Problem 3: The purity of the compound does not improve significantly after recrystallization.
-
Possible Cause: The chosen solvent does not effectively differentiate between the compound and the impurity (i.e., both are either very soluble or very insoluble).
-
Solution: Perform new solubility tests to find a more suitable solvent. An ideal solvent will dissolve the this compound well when hot but poorly when cold, while the impurities remain either soluble or insoluble at all temperatures.
-
Possible Cause: The cooling process was too fast, trapping impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.
View Experimental Protocol: Recrystallization
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, or a mixture) at room temperature and with heating. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction for Removing 2-Chlorobenzoic Acid
This technique leverages the acidic nature of the 2-chlorobenzoic acid impurity. By treating a solution of the crude product with a base, the acidic impurity is converted to its water-soluble salt, which can then be separated in an aqueous layer.
Problem: The organic and aqueous layers do not separate well (an emulsion has formed).
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently swirl or invert the separatory funnel instead of shaking it vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to sit undisturbed for a longer period.
View Experimental Protocol: Acid-Base Extraction
Protocol 2: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a mild aqueous base (e.g., 5% aqueous sodium bicarbonate solution).
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 2-chlorobenzoic acid salt will be in the aqueous layer, while the neutral this compound will remain in the organic layer.
-
Isolation: Drain the lower (aqueous) layer. Repeat the extraction with fresh aqueous base if necessary.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The eluent (solvent system) is not optimized.
-
Solution: Use thin-layer chromatography (TLC) to test different solvent systems. The goal is to find a system where the this compound has a retention factor (Rf) of approximately 0.2-0.3 and is well-separated from the spots of the impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally preferred.
View Experimental Protocol: Flash Column Chromatography
Protocol 3: General Procedure for Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that gives an Rf of approximately 0.2-0.3 for this compound and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to move the solvent through the column.
-
Fraction Collection: Collect fractions as the eluent comes off the column.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows and Logic
References
- 1. Page loading... [guidechem.com]
- 2. CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 11. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 16. 2-chlorobenzoic acid [stenutz.eu]
- 17. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 18. B20451.30 [thermofisher.com]
- 19. 2-Chlorobenzonitrile [hubeinewsolar.com]
- 20. chembk.com [chembk.com]
- 21. 2-chlorobenzoic acid [chemister.ru]
- 22. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 24. This compound | 609-66-5 [chemicalbook.com]
- 25. 2-Chlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 26. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Page loading... [guidechem.com]
stability issues of 2-Chlorobenzamide in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chlorobenzamide in various solvent systems. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Precipitation of this compound in Solution
-
Question: My this compound precipitated out of solution after preparation. What could be the cause and how can I resolve this?
-
Answer: This issue typically arises from exceeding the solubility limit of this compound in the chosen solvent or from temperature fluctuations.
Possible Causes & Solutions:
-
Solvent Choice: this compound has limited solubility in water but is more soluble in organic solvents.[1]
-
Recommendation: For aqueous-based systems, consider preparing a concentrated stock solution in a suitable organic solvent like ethanol (B145695), acetone, or dimethylformamide (DMF) and then diluting it into your aqueous medium.[1] Ensure the final concentration of the organic solvent does not interfere with your experimental setup.
-
-
Concentration: The concentration of your solution may be too high for the selected solvent.
-
Recommendation: Review the solubility data for this compound in your solvent system. You may need to prepare a more dilute solution.
-
-
Temperature: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or below.
-
Recommendation: Prepare the solution at the temperature at which it will be used and stored. If a stock solution is refrigerated, allow it to fully equilibrate to room temperature and ensure all precipitate has redissolved before use.
-
-
Issue 2: Degradation of this compound Detected in Analysis
-
Question: My analysis (e.g., HPLC) shows the presence of degradation products in my this compound solution. What is causing this degradation?
-
Answer: Degradation is often due to hydrolysis, especially in aqueous solutions, or exposure to incompatible conditions.
Possible Causes & Solutions:
-
Hydrolysis (pH-dependent): this compound is susceptible to hydrolysis, a reaction catalyzed by acid (H+) or base (OH-).[2] Its stability is significantly influenced by the pH of the solution.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
-
Recommendation: Avoid using solvents or reagents containing these incompatible materials.
-
-
High Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Light Exposure: Photodegradation can occur when solutions are exposed to UV or visible light.[4]
-
Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting instability issues with this compound solutions.
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound and its solutions?
-
Q2: In which common laboratory solvents is this compound soluble?
-
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
-
A3: The main degradation pathway in aqueous media is hydrolysis, where the amide group is cleaved. This reaction is catalyzed by the presence of acid (H+) or base (OH-).[2]
-
-
Q4: How does pH quantitatively affect the stability of this compound?
-
A4: The stability is highly pH-dependent. The compound is most stable at pH 6 and 8. Hydrolysis occurs more rapidly at pH 5, 7, and 10.[2] See the data table below for specific hydrolysis rates.
-
-
Q5: What analytical methods are recommended for conducting stability studies on this compound?
-
A5: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying this compound and its degradation products.[7] HPLC coupled with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[7]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Limited solubility | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Benzene | Soluble | [6] |
| Toluene | Soluble | [6] |
Table 2: Hydrolysis Rate of this compound at 25 °C
Data extracted from a study on the hydrolysis of this compound.[2]
| pH | Rate Constant (k, h⁻¹) | Relative Stability |
| 5 | 0.00417 | Less Stable |
| 6 | 0.00286 | Relatively Stable |
| 7 | 0.00408 | Less Stable |
| 8 | 0.00109 | Most Stable |
| 10 | 0.00411 | Less Stable |
Experimental Protocols
Protocol: Assessment of Hydrolytic Stability
This protocol outlines a method to assess the stability of this compound in different pH environments.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 5, 6, 7, 8, 10). Use standard buffer systems (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a water-miscible organic solvent where it is stable, such as ethanol or acetonitrile.
-
-
Preparation of Test Samples:
-
Spike a small, precise volume of the stock solution into each buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). The final percentage of organic solvent should be low (e.g., <1%) to minimize its effect on hydrolysis.
-
Prepare triplicate samples for each pH and time point.
-
-
Incubation:
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any further reaction by adding a suitable solvent (e.g., mobile phase) and/or by freezing.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.[7] The method must be able to separate the parent this compound peak from all potential degradation product peaks.
-
Use a UV detector set to an appropriate wavelength for this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Experimental Workflow Diagram
Caption: Workflow for a hydrolytic stability study of this compound.
Hydrolysis Pathway Diagram
Caption: General hydrolysis pathway of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. allanchem.com [allanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 609-66-5 [chemicalbook.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Reaction Parameters for 2-Chlorobenzamide Derivatization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction parameters for the derivatization of 2-Chlorobenzamide. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the derivatization of this compound?
A1: The most common method for derivatization is N-acylation, which involves the reaction of this compound's amino group with an acylating agent. A typical procedure involves reacting 2-chlorobenzoyl chloride with an amine in the presence of a base.[1] For instance, N-(2-aminoethyl)-2-chlorobenzamide can be synthesized by reacting 2-Chlorobenzoyl chloride with ethylene (B1197577) diamine in an ethanolic sodium hydroxide (B78521) solution.[1][2]
Q2: I am experiencing a low yield in my this compound derivatization reaction. What are the potential causes?
A2: Low yields in derivatization reactions can be attributed to several factors. These include incomplete reaction, the presence of moisture which can hydrolyze the reactants, suboptimal reaction temperature, or inappropriate stoichiometry of the reactants. Side reactions, such as the self-condensation of the starting material, can also contribute to a lower yield of the desired product.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: To minimize byproduct formation, ensure that the reaction is carried out under anhydrous (dry) conditions, as water can lead to hydrolysis of the starting materials.[3] Controlling the reaction temperature is also crucial; for exothermic reactions, cooling the reaction mixture may be necessary. The slow, dropwise addition of the acylating agent to the amine solution can also help to reduce the occurrence of side reactions.
Q4: What are the recommended purification techniques for this compound derivatives?
A4: The choice of purification technique depends on the physical properties of the derivative. Recrystallization from a suitable solvent is a common and effective method for purifying solid derivatives.[3] For non-crystalline products or to separate complex mixtures, column chromatography on silica (B1680970) gel is often employed.[3]
Q5: How do I choose the appropriate solvent for my derivatization reaction?
A5: The ideal solvent should dissolve all reactants but not react with them. Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile (B52724) are often preferred for N-acylation reactions to prevent hydrolysis.[3] The choice of solvent can also influence the reaction rate and yield, so it may be necessary to screen several solvents to find the optimal one for your specific derivatization.
Troubleshooting Guides
Below are common issues encountered during the derivatization of this compound, along with their potential causes and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature. - Ensure proper mixing/stirring. |
| Presence of moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry | - Carefully check the molar ratios of your reactants. - Consider using a slight excess of the amine. | |
| Multiple Spots on TLC (Impure Product) | Unreacted starting materials | - Drive the reaction to completion by extending the reaction time or increasing the temperature. - Use a slight excess of one of the reactants. |
| Byproduct formation | - Control the reaction temperature, especially during the addition of reagents. - Add the acylating agent slowly and dropwise. | |
| Degradation of product | - Avoid excessive heating during the reaction and work-up. - Choose a milder purification method if necessary. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent | - Use a different solvent for extraction. - Perform a solvent exchange to a solvent in which the product is less soluble to induce precipitation. |
| Oily or non-crystalline product | - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Purify the product using column chromatography. |
Experimental Protocols
General Procedure for N-Acylation of 2-Chlorobenzoyl Chloride
This protocol describes a general method for the synthesis of N-substituted this compound derivatives. The following is a specific example for the synthesis of N-(2-aminoethyl)-2-chlorobenzamide.[1]
Materials:
-
2-Chlorobenzoyl chloride
-
Ethylene diamine
-
Ethanolic 1 N Sodium Hydroxide (NaOH)
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve an equimolar amount of ethylene diamine in 10 ml of ethanolic 1 N NaOH in a round bottom flask.
-
With continuous stirring, add 2-Chlorobenzoyl chloride dropwise from a dropping funnel over a period of time.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Collect the precipitated product by filtration.
-
Wash the product with ethanol, followed by a wash with NaOH solution and then water.
-
Air-dry the final product.
Data Presentation
The following table, adapted from a study on a similar benzamide (B126) reaction, illustrates the impact of reaction temperature and catalyst amount on the reaction time and yield.[4] This data can serve as a guide for optimizing your own this compound derivatization reactions.
Table 1: Optimization of Reaction Conditions for a Benzamide Synthesis [4]
| Entry | Temperature (°C) | Catalyst Amount (mg) | Time (min) | Yield (%) |
| 1 | Room Temperature | 0 | 120 | 0 |
| 2 | Room Temperature | 110 | 120 | 20 |
| 3 | 40 | 110 | 60 | 65 |
| 4 | 60 | 110 | 10 | 97 |
| 5 | 60 | 220 | 10 | 98 |
| 6 | 60 | 55 | 30 | 70 |
| 7 | 80 | 55 | 20 | 85 |
Note: This data is for the reaction of 2-aminobenzamide (B116534) with 4-chlorobenzaldehyde (B46862) using a NADES catalyst and is provided as an illustrative example.[4]
Visualizations
Experimental Workflow for this compound Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield in derivatization reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chlorobenzamide and 3-Chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Chlorobenzamide and 3-Chlorobenzamide, focusing on the influence of the chlorine substituent's position on the molecule's chemical behavior. This analysis is supported by available experimental data and established principles of organic chemistry to inform researchers in their synthetic and developmental endeavors.
Introduction
This compound and 3-Chlorobenzamide are structural isomers with the chemical formula C₇H₆ClNO.[1][2] Their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals necessitates a clear understanding of their relative reactivities. The position of the electron-withdrawing chlorine atom on the benzene (B151609) ring significantly influences the electron density of both the aromatic ring and the amide functional group, thereby dictating their behavior in chemical reactions.
Chemical Structures
| Compound | Structure |
| This compound | |
| 3-Chlorobenzamide |
Electronic Effects and Predicted Reactivity
The reactivity of substituted benzamides is largely governed by the electronic effects of the substituents on the benzene ring. The chlorine atom exhibits both an inductive effect and a resonance effect.
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.
In the case of 3-Chlorobenzamide , the chlorine atom is at the meta position relative to the amide group. At this position, the electron-withdrawing inductive effect dominates, significantly reducing the electron density of the benzene ring and making the carbonyl carbon of the amide group more electrophilic.
For This compound , the chlorine atom is in the ortho position. Here, both the inductive and resonance effects are at play. The inductive effect withdraws electron density, while the resonance effect donates it back to the ring. While the inductive effect is generally stronger for halogens, the resonance effect at the ortho position can partially counteract it. Additionally, the close proximity of the chlorine atom to the amide group can lead to steric hindrance.
Based on these electronic principles, it is predicted that 3-Chlorobenzamide would be more reactive towards nucleophilic attack at the carbonyl carbon due to the stronger net electron-withdrawing effect of the meta-positioned chlorine, which makes the carbonyl carbon more electrophilic. Conversely, in electrophilic aromatic substitution reactions, the ortho, para-directing nature of the chlorine atom would influence the position of incoming electrophiles, though the overall reactivity of the ring is decreased by the chloro-substituent.
Experimental Data: Hydrolysis as a Model Reaction
The hydrolysis of amides to their corresponding carboxylic acids is a fundamental reaction that serves as an excellent model for comparing the reactivity of the carbonyl group. The rate of this reaction is sensitive to the electronic environment of the amide.
Table 1: Hydrolysis Rate Constants for this compound at 25°C
| pH | Rate Constant (k, h⁻¹) |
| 5 | 0.00417 |
| 6 | 0.00286 |
| 7 | 0.00408 |
| 8 | 0.00109 |
| 10 | 0.00411 |
Data sourced from a study on the hydrolysis of this compound.
General studies on the hydrolysis of substituted benzamides have shown that electron-withdrawing groups accelerate the rate of hydrolysis.[3] This is because they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Based on this principle, it is reasonable to infer that 3-Chlorobenzamide would exhibit a faster rate of hydrolysis compared to this compound under similar conditions. The stronger net electron-withdrawing effect of the chlorine atom at the meta position in 3-Chlorobenzamide would lead to a more electrophilic carbonyl carbon.
Experimental Protocols
The following is a general experimental protocol for determining the rate of hydrolysis of a benzamide (B126) derivative, which can be adapted for a comparative study of this compound and 3-Chlorobenzamide.
Protocol: Kinetic Study of Benzamide Hydrolysis
1. Materials:
-
This compound or 3-Chlorobenzamide
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated water bath or incubator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzamide isomer in a suitable organic solvent like acetonitrile.
-
Reaction Setup: In a series of temperature-controlled reaction vessels, add a known volume of the desired pH buffer solution.
-
Initiation of Reaction: To initiate the hydrolysis reaction, add a small aliquot of the benzamide stock solution to each reaction vessel to achieve the desired initial concentration. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding a solution that neutralizes the pH or by rapid dilution with the mobile phase.
-
Analysis: Analyze the concentration of the remaining benzamide in each quenched aliquot using a pre-validated HPLC method. The hydrolysis product, the corresponding chlorobenzoic acid, can also be monitored.
-
Data Analysis: Plot the concentration of the benzamide versus time. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
Visualizing the Influence of Substituent Position
The following diagrams illustrate the logical relationship between the position of the chlorine substituent and its effect on the reactivity of the amide group.
References
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Chlorobenzamide Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of chlorobenzamide positional isomers.
The positional isomers of chlorobenzamide—2-Chlorobenzamide, 3-Chlorobenzamide, and 4-Chlorobenzamide—exhibit subtle yet distinct differences in their spectroscopic profiles due to the varying position of the chlorine atom on the benzene (B151609) ring. These differences are crucial for unambiguous identification in synthesis, quality control, and drug development processes. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for the three chlorobenzamide isomers.
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 3-Chlorobenzamide (cm⁻¹) | 4-Chlorobenzamide (cm⁻¹) |
| Amide N-H | Symmetric Stretch | ~3436 | ~3400 | ~3400 |
| Amide N-H | Asymmetric Stretch | ~3170 | ~3180 | ~3180 |
| Carbonyl C=O | Stretch | ~1660 | ~1655 | ~1650 |
| Aromatic C=C | Stretch | ~1590, 1470 | ~1590, 1475 | ~1590, 1480 |
| C-Cl | Stretch | ~750 | ~800 | ~850 |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The data presented is a representative range.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | This compound (ppm) | 3-Chlorobenzamide (ppm) | 4-Chlorobenzamide (ppm) |
| Amide (-CONH₂) | ~7.8 (broad s) | ~7.6, 8.1 (two broad s) | ~7.5, 8.0 (two broad s) |
| Aromatic Protons | 7.3-7.8 (m) | 7.4-8.0 (m) | 7.5 (d), 7.8 (d) |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d: doublet, m: multiplet, s: singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | This compound (ppm) | 3-Chlorobenzamide (ppm) | 4-Chlorobenzamide (ppm) |
| Carbonyl (C=O) | ~168 | ~167 | ~167 |
| C-Cl | ~130 | ~133 | ~137 |
| Aromatic C-H | ~127-132 | ~126-131 | ~128, 129 |
| Aromatic C-CONH₂ | ~135 | ~135 | ~132 |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
| Isomer | Molecular Ion (M⁺) m/z | Isotopic Peak (M+2)⁺ m/z | Key Fragment Ions m/z |
| This compound | 155 | 157 | 139, 111, 75 |
| 3-Chlorobenzamide | 155[1][2] | 157 | 139, 111, 75 |
| 4-Chlorobenzamide | 155[3] | 157 | 139, 111, 75 |
The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are outlined below.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final transmittance or absorbance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Sample Preparation:
-
Dissolve 5-10 mg of the chlorobenzamide isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 40-200.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the 2-, 3-, and 4-Chlorobenzamide isomers.
Caption: Spectroscopic workflow for isomer differentiation.
Conclusion
The differentiation of 2-, 3-, and 4-Chlorobenzamide isomers is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy provides a first indication of the substitution pattern through the C-Cl stretching frequency. ¹H NMR spectroscopy offers the most definitive evidence by revealing the unique splitting patterns of the aromatic protons for each isomer. ¹³C NMR complements this by showing distinct chemical shifts for the carbon atoms, particularly the carbon bonded to the chlorine atom. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom. By utilizing the comparative data and protocols provided in this guide, researchers can confidently identify and characterize these important chemical entities.
References
Comparative Biological Activities of 2-Chlorobenzamide Derivatives: A Guide for Researchers
An objective comparison of the antimicrobial, anti-inflammatory, and anticancer properties of 2-Chlorobenzamide derivatives, supported by experimental data and detailed protocols.
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest from researchers due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their investigations.
Antimicrobial Activity
Several studies have highlighted the potential of this compound derivatives as effective antimicrobial agents against a range of pathogens. The introduction of different substituents to the core structure has been shown to significantly influence their potency.
Table 1: Comparative Antimicrobial Activity of this compound and Related Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 125-500 | [1] |
| Schiff's bases of 2-chloro benzoic acid | Escherichia coli | Potent activity comparable to norfloxacin | [2] |
| 2-benzylidene-3-oxobutanamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [3] |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The anti-inflammatory properties of benzamide (B126) derivatives, including those with chloro-substitutions, are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.
Recent studies suggest that the anti-inflammatory effects of benzamides may be mediated through the inhibition of the transcription factor NF-κB, which plays a crucial role in regulating the expression of pro-inflammatory cytokines like TNF-α.[4] For instance, the N-substituted benzamides, metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), have been shown to inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner.[4]
Table 2: Anti-inflammatory Activity of Benzamide Derivatives
| Compound | Assay | Effect | Concentration | Reference |
| Metoclopramide (MCA) | Inhibition of NF-κB activation in Hela cells | Inhibition | 100-200 µM | [4][5] |
| 3-Chloroprocainamide (3-CPA) | Inhibition of LPS-induced TNF-α production in mice | Dose-dependent inhibition | 10-500 mg/kg | [4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay | IC50: 0.04–0.07 mg/mL | [1] |
Experimental Protocol: In Vitro Protease Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory process.
-
Reaction Mixture: A reaction mixture is prepared containing 0.06 mg of trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of the test compound solution at various concentrations.
-
Incubation: The mixture is incubated at 37°C for 5 minutes.
-
Substrate Addition: 1.0 mL of 0.8% (w/v) casein is added to the mixture.
-
Second Incubation: The mixture is incubated for an additional 20 minutes.
-
Reaction Termination: 2.0 mL of 70% perchloric acid is added to terminate the reaction. The cloudy suspension is centrifuged.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 280 nm against a buffer blank. The percentage of inhibition is calculated.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.
Anticancer Activity
This compound derivatives have also been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 3: Comparative Anticancer Activity of Benzamide Derivatives
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 | Breast Cancer | SRB Assay | 40.6 | [6] |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 inhibition | - | Sub-micromolar | [7] | |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 inhibition | - | 0.28 ± 0.07 | [7] | |
| Compound 10f (a novel benzamide derivative) | Daoy (medulloblastoma cell line) | Medulloblastoma | Cell proliferation | Potent inhibition | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]
General Synthesis Scheme for 2-Chlorobenzamides
Caption: General synthesis of this compound derivatives.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
A Comparative Guide to the HPLC Method Validation for 2-Chlorobenzamide Assay
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and compliance with regulatory standards. This guide provides a comprehensive overview of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chlorobenzamide. It compares the HPLC-UV method with other analytical techniques and presents supporting experimental data based on established validation principles from the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods for this compound Assay
The choice of an analytical method depends on various factors, including the intended purpose of the assay, the nature of the sample matrix, and the required sensitivity and selectivity. While HPLC is a widely used and robust technique for the quantification of pharmaceutical compounds like this compound, other methods may offer advantages in specific contexts.[1]
Table 1: Comparison of Quantitative Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | < 0.1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | < 0.5 ng/mL | 5 - 20 ng/mL |
| Robustness | High | Moderate | Moderate |
| Specificity | Good to Excellent | Excellent | Good to Excellent |
This table presents typical performance characteristics and is intended for comparative purposes. Actual values may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method for the validation of a this compound assay is provided below.
HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[1]
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.
HPLC Method Validation Data
The following table summarizes the validation parameters and typical acceptance criteria for the HPLC assay of this compound, in accordance with ICH Q2(R1) guidelines.[3]
Table 2: Summary of HPLC Method Validation Parameters for this compound Assay
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The analyte peak should be free of interference from blank and placebo. Peak purity index should be > 0.99.[1] | No interference observed. Peak purity index: >0.999. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9998 |
| Range | 1 - 150 µg/mL | |
| Accuracy (% Recovery) | 98.0 - 102.0% for three concentration levels (e.g., 80%, 100%, 120%) | 99.5% - 101.2% |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | |
| Intermediate Precision | ≤ 2.0% | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.6 µg/mL |
| Robustness | %RSD should be within acceptable limits after minor changes in method parameters. | The method is robust for minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Experimental Workflows
The following diagrams illustrate the logical workflow for the validation of the HPLC method.
Caption: Workflow for HPLC Method Validation.
Caption: General workflow for sample analysis.
References
A comparative analysis of immunoassay specificity reveals minimal interference from 2-Chlorobenzamide when testing for the structurally related compound, 2,6-Dichlorobenzamide (BAM). This guide provides researchers, scientists, and drug development professionals with quantitative data on the cross-reactivity of this compound, alongside a detailed experimental protocol for a representative competitive enzyme-linked immunosorbent assay (ELISA).
Data Summary: Cross-Reactivity Profile
The specificity of a monoclonal antibody-based ELISA developed for the detection of 2,6-Dichlorobenzamide (BAM) was assessed against several structurally similar compounds. The assay demonstrated a high sensitivity for its target analyte, with a 50% inhibitory concentration (IC50) of 0.19 µg/L.[1] In this specific assay, this compound exhibited negligible cross-reactivity.
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,6-Dichlorobenzamide (BAM) | 0.19 | 100 |
| 2,6-Dichlorothiobenzamide | 1.76 | 10.8 |
| This compound | >1000 | <0.02 |
| 2,6-Dichlorobenzoic acid | >1000 | <0.02 |
| 2,6-Dichlorobenzonitrile | >1000 | <0.02 |
Data sourced from a BenchChem comparative guide on 2,6-Dichlorobenzamide (BAM) analogues.[1] The cross-reactivity percentage is calculated as (IC50 of BAM / IC50 of the tested compound) x 100.
Principle of Competitive Immunoassay
The diagram below illustrates the fundamental mechanism of a competitive immunoassay, a common technique for quantifying small molecules like benzamides. In this format, the analyte present in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled analyte being bound, leading to a weaker signal.
Experimental Protocol: Competitive Indirect ELISA for Benzamide Analogues
This protocol is a representative method for determining the cross-reactivity of compounds like this compound in an immunoassay designed for a related molecule, such as 2,6-Dichlorobenzamide (BAM).[1]
Materials and Reagents:
-
Microtiter Plates: 96-well plates coated with a capture protein (e.g., ovalbumin-BAM conjugate).
-
Primary Antibody: Monoclonal antibody specific for the target analyte (e.g., anti-BAM antibody).
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-mouse IgG).
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST containing 1% bovine serum albumin (BSA).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standard Solutions: A series of dilutions of the target analyte (e.g., BAM) and the cross-reactant (this compound) in a suitable sample matrix.
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the capture protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound coating antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of the standard solutions or test samples (containing this compound) to the wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C, allowing the free analyte and the coated antigen to compete for antibody binding.
-
-
Washing: Discard the solution and wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[1]
-
Washing: Wash the plate five times with Wash Buffer.[1]
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the color development.[1]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow
The following diagram outlines the key steps in the competitive ELISA workflow for assessing cross-reactivity.
References
comparing the efficacy of different catalysts for 2-Chlorobenzamide synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-Chlorobenzamide, a key intermediate in the pharmaceutical and agrochemical industries, is of significant interest. This guide provides a comparative overview of the efficacy of different catalytic systems for the synthesis of this compound, primarily focusing on the direct amidation of 2-chlorobenzoic acid and the hydrolysis of 2-chlorobenzonitrile (B47944). Due to a lack of direct comparative studies in published literature, this guide compiles data from various sources to offer insights into the performance of different catalyst types.
Data Presentation: Catalyst Performance in this compound Synthesis
The following table summarizes the performance of various catalysts for reactions analogous or directly related to the synthesis of this compound. It is important to note that the reaction conditions are not uniform across the different studies, which may affect the comparability of the results.
| Catalyst Type | Specific Catalyst/System | Substrate | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boron-Based | 2-Hydroxyphenylboronic acid | Aromatic Carboxylic Acids | Various Amines | Not specified | Not specified | Not specified | up to 98 | [1] |
| Boron-Based | Borate Esters (e.g., B(OCH₂CF₃)₃) | Benzoic Acid | 4-Phenylbutylamine | TAME | Dean-Stark | Not specified | High | [2] |
| Boron-Based | Ammonia-borane | Aromatic Carboxylic Acids | Various Amines | Not specified | Not specified | Not specified | High | [3] |
| Heterogeneous Lewis Acid | Niobium(V) oxide (Nb₂O₅) | n-Dodecanoic Acid | Aniline | Not specified | Not specified | 30 | High | [4] |
| Metal Oxide | Manganese Dioxide (MnO₂) | Acrylonitrile | Water (Hydrolysis) | Aqueous | Not specified | Not specified | High | [5] |
| Copper-Based | Copper(I) iodide | 2-Chlorobenzoic Acid | Aniline Derivatives | 2-Ethoxyethanol | 130 | 24 | up to 99 | [6] |
| Enzymatic | Nitrilase / Amidase | Nitriles / Amides | Water (Hydrolysis) | Aqueous Buffer | Mild | Not specified | High |
Note: The data presented for Boron-Based, Heterogeneous Lewis Acid, and Copper-Based catalysts are for the amidation of carboxylic acids with various amines, which is a key reaction type for this compound synthesis from 2-chlorobenzoic acid. The Metal Oxide and Enzymatic catalyst data are for the hydrolysis of nitriles, a potential route from 2-chlorobenzonitrile.
Experimental Protocols
Below are generalized experimental methodologies for the key synthetic routes to this compound, based on the types of catalysts identified.
1. Direct Amidation of 2-Chlorobenzoic Acid using a Boronic Acid Catalyst
This protocol is a general representation based on the use of boronic acids for the amidation of aromatic carboxylic acids.[1]
-
Materials: 2-chlorobenzoic acid, an amine source (e.g., aqueous ammonia (B1221849) or an ammonium (B1175870) salt), a boronic acid catalyst (e.g., 2-hydroxyphenylboronic acid), and a suitable solvent (e.g., toluene (B28343) or xylene).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-chlorobenzoic acid, the boronic acid catalyst (typically 5-10 mol%), and the solvent.
-
Add the amine source to the flask.
-
Heat the reaction mixture to reflux to facilitate the removal of water via the Dean-Stark trap.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
-
2. Hydrolysis of 2-Chlorobenzonitrile using a Heterogeneous Metal Oxide Catalyst
This protocol is a generalized procedure for the hydrolysis of nitriles using a solid catalyst.[5]
-
Materials: 2-chlorobenzonitrile, a heterogeneous metal oxide catalyst (e.g., MnO₂), and deionized water.
-
Procedure:
-
In a reaction vessel, suspend the metal oxide catalyst in a solution of 2-chlorobenzonitrile in water.
-
Heat the mixture with vigorous stirring. The reaction temperature will depend on the specific catalyst used.
-
Monitor the conversion of the nitrile to the amide by techniques such as GC or HPLC.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The aqueous solution can be concentrated to crystallize the this compound product. Further purification can be achieved by recrystallization.
-
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical experimental workflow for screening and comparing the efficacy of different catalysts for the synthesis of this compound via the direct amidation of 2-chlorobenzoic acid.
Caption: Experimental workflow for catalyst screening in this compound synthesis.
Signaling Pathway: Boronic Acid Catalyzed Amidation
The following diagram illustrates the proposed catalytic cycle for the direct amidation of a carboxylic acid with an amine using a boronic acid catalyst.
Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.
References
- 1. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
- 3. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 2-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a variety of biologically active compounds. Analogs of this structure have demonstrated a range of therapeutic potential, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related benzamide (B126) derivatives, with a focus on their anticancer activities. The information herein is compiled from various studies to facilitate the rational design of more potent and selective therapeutic agents.
Data Presentation: Anticancer and Kinase Inhibitory Activities
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various this compound analogs and related structures against several cancer cell lines.
Table 1: Cytotoxic Activity of N-Substituted Benzamide Derivatives
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | This compound | N-(2-aminoethyl) | - | - | [1] |
| 1b | This compound | N-isopropyl | - | - | [1] |
| 2a | Benzamide | 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenylamino | K562 (Leukemia) | >50 | [2] |
| 2b | 4-Methylbenzamide (B193301) | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylamino | K562 (Leukemia) | 2.27 | [2] |
| 2c | 4-Methylbenzamide | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylamino | HL-60 (Leukemia) | 1.42 | [2] |
| 3a | Benzoxazole-Benzamide | Cyclohexyl | HCT-116 (Colon) | 7.2 | [3] |
| 3b | Benzoxazole-Benzamide | Cyclohexyl | MCF-7 (Breast) | 7.8 | [3] |
| 4a | 5-Chlorobenzoxazole-Benzamide | Phenyl | HCT-116 (Colon) | >50 | [3] |
| 4b | 5-Chlorobenzoxazole-Benzamide | 4-chlorophenyl | HCT-116 (Colon) | 15.6 | [3] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Inhibitory Activity of Benzamide Derivatives
| Compound ID | Core Structure | Target Kinase | % Inhibition @ 10 nM | IC50 (nM) | Reference |
| 5a | 4-(Arylaminomethyl)benzamide | EGFR | 91 | - | [4] |
| 5b | 4-(Arylaminomethyl)benzamide | EGFR | 92 | - | [4] |
| 6a | 4-Methylbenzamide Derivative | PDGFRα | 36-45% @ 1 µM | - | [5] |
| 6b | 4-Methylbenzamide Derivative | PDGFRβ | 36-45% @ 1 µM | - | [5] |
| 7a | N-(3-aminopyridin-4-yl)benzamide Analog | TYK2 | - | 5 (Biochemical) | [6] |
| 7b | N-(3-aminopyridin-4-yl)benzamide Analog | TYK2 | - | 20 (Cellular) | [6] |
| 7c | N-(3-aminopyridin-4-yl)benzamide Analog | JAK1 | - | 250 (Biochemical) | [6] |
Key Structure-Activity Relationship (SAR) Insights
From the available data on this compound and related analogs, several SAR trends can be inferred:
-
N-Substitution: The substituent on the amide nitrogen plays a crucial role in determining the biological activity. Simple aliphatic substitutions, as in compounds 1a and 1b , have been explored for antimicrobial activity.[1] More complex aromatic and heteroaromatic substitutions are often required for potent anticancer and kinase inhibitory effects.
-
Substitution on the Benzoyl Ring: Modifications on the benzoyl ring, such as the position of the chloro group and the addition of other substituents, can significantly impact potency and selectivity. While direct SAR on a series of this compound analogs is limited in the public domain, studies on related benzamides, like 4-methylbenzamide derivatives, show that the nature of the substituent at the 4-position is critical for activity.[2]
-
Bioisosteric Replacement: The replacement of the benzamide core with other scaffolds, such as benzoxazole-benzamide, has yielded compounds with significant cytotoxic activity.[3] For instance, the presence of a 5-chlorobenzoxazole (B107618) moiety generally leads to better cytotoxicity than unsubstituted or 5-methylbenzoxazole (B76525) analogs.[3]
-
Kinase Inhibition: For kinase inhibitory activity, the benzamide moiety often acts as a scaffold to position key pharmacophoric groups that interact with the kinase active site. The addition of groups capable of forming hydrogen bonds and occupying hydrophobic pockets is a common strategy to enhance potency.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
General Synthesis of N-Substituted this compound Derivatives
A common method for the synthesis of N-substituted this compound analogs involves the amidation of 2-chlorobenzoyl chloride with a primary or secondary amine.
General synthetic scheme for N-substituted 2-chlorobenzamides.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). The plates are incubated for an additional 48-72 hours.[7]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[7]
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[7]
Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: A reaction mixture containing the target kinase, a substrate peptide, and the assay buffer is prepared in a 384-well plate.[6]
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. A positive control (no inhibitor) and a negative control (no enzyme) are included.[6]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).[6]
-
Signal Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.[6]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[6]
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the formation of microtubules from tubulin dimers.
-
Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer containing GTP. Test compounds are prepared in a suitable solvent like DMSO.[8]
-
Reaction Mixture: The tubulin solution is mixed with the test compound or a control (e.g., colchicine (B1669291) as an inhibitor, paclitaxel (B517696) as a stabilizer, or DMSO as a vehicle) in a 96-well plate.[8]
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.[8]
-
Data Acquisition: The increase in turbidity (light scattering) at 340 nm or the increase in fluorescence of a reporter dye is monitored over time using a plate reader.[8]
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC50 value for inhibition of polymerization is calculated from the dose-response data.[8]
Mandatory Visualizations
Postulated Signaling Pathway for Anticancer Activity
Many benzamide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases, or by disrupting microtubule dynamics.
Postulated inhibition of a receptor tyrosine kinase pathway.
Tubulin Polymerization and Inhibition
Some benzamide analogs have been shown to inhibit tubulin polymerization, a mechanism that disrupts mitosis and leads to cancer cell death.
Mechanism of tubulin polymerization inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Stability of 2-Chlorobenzamide: A Comparative Guide to its Forced Degradation Profile
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a critical aspect of the development lifecycle. This guide provides a comprehensive overview of the forced degradation of 2-Chlorobenzamide, offering insights into its degradation pathways and identifying potential degradation products. The information presented herein is crucial for the development of stability-indicating analytical methods and for ensuring the quality, safety, and efficacy of pharmaceutical products.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to elucidate the chemical stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acidic and basic hydrolysis, oxidation, heat, and light.[3] This process helps in identifying potential degradants, understanding degradation mechanisms, and developing robust analytical methods capable of separating the parent drug from its breakdown products.[4]
While this compound is noted as a degradation product of other compounds such as the insect growth regulator CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea), its own stability profile under forced degradation conditions is not extensively documented in publicly available literature.[5][6] This guide, therefore, compiles information from studies on related benzamide (B126) compounds and general principles of forced degradation to present a putative degradation profile for this compound.
Comparative Analysis of this compound Degradation
The stability of this compound under various stress conditions is expected to vary, leading to the formation of distinct degradation products. The primary routes of degradation for benzamide derivatives typically involve hydrolysis of the amide linkage and modifications to the aromatic ring.[7][8]
Summary of Potential Degradation under Stress Conditions
| Stress Condition | Proposed Degradation Products | Extent of Degradation (Illustrative) |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) | 2-Chlorobenzoic acid | Moderate |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 80°C) | 2-Chlorobenzoic acid | Significant |
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | N-oxide derivatives, Ring hydroxylation products | Moderate |
| Thermal Degradation (e.g., 80°C, solid state) | Minimal degradation | Low |
| Photolytic Degradation (e.g., ICH compliant light exposure) | Benzamide | Low to Moderate |
Detailed Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established guidelines and practices in the pharmaceutical industry.[9][10]
Acidic and Basic Hydrolysis
-
Objective: To investigate the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For basic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Reflux the solutions at 80°C for a specified period (e.g., 2, 4, 8, and 12 hours).
-
At each time point, withdraw a sample, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the oxidative stability of this compound.
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction for up to 24 hours, taking samples at regular intervals.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the stability of this compound in the solid state when exposed to heat.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Expose the sample for a period of 7 days.
-
At the end of the study, dissolve a portion of the sample in a suitable solvent and dilute it to a known concentration for HPLC analysis.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Stability-Indicating Analytical Method
A crucial component of forced degradation studies is the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from all potential degradation products.
Illustrative HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the potential degradation pathways of this compound, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways of this compound.
References
- 1. This compound | 609-66-5 [amp.chemicalbook.com]
- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 609-66-5 [chemicalbook.com]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of 2-Chlorobenzamide and 2-Bromobenzamide in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice between structurally similar starting materials can significantly impact the efficiency, cost, and outcome of a synthetic route. This guide provides an in-depth comparative analysis of 2-chlorobenzamide and 2-bromobenzamide (B1207801), focusing on their synthesis and subsequent reactivity in common synthetic transformations. The information presented is supported by experimental data and established principles in organic chemistry to aid in the rational selection of these key building blocks.
Introduction
This compound and 2-bromobenzamide are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their utility stems from the presence of three key functional groups: the amide, the aromatic ring, and the halogen substituent. The nature of the halogen atom—chlorine versus bromine—is the primary determinant of the differential reactivity and, consequently, the specific applications of these two compounds in organic synthesis. This guide will explore these differences through a comparative analysis of their synthesis and performance in key reactions.
Synthesis of this compound and 2-Bromobenzamide
The most common and straightforward method for the synthesis of both this compound and 2-bromobenzamide is the acylation of ammonia (B1221849) or an amine with the corresponding 2-halobenzoyl chloride. This reaction is typically high-yielding and can be performed under standard laboratory conditions.
General Synthetic Workflow
The synthesis of these benzamides generally follows the workflow depicted below. The primary difference in the synthesis lies in the choice of the starting material: 2-chlorobenzoyl chloride or 2-bromobenzoyl chloride.
Caption: General workflow for the synthesis of 2-halobenzamides.
Comparative Data on Synthesis
While direct, side-by-side comparative studies on the synthesis of the parent this compound and 2-bromobenzamide under identical conditions are not extensively reported, the synthesis of their N-substituted derivatives provides valuable insights. The acylation reaction is generally fast and efficient for both, with yields typically being high.
| Parameter | This compound Synthesis | 2-Bromobenzamide Synthesis |
| Starting Material | 2-Chlorobenzoyl chloride | 2-Bromobenzoyl chloride |
| Typical Reagents | Ammonia or amine, base (e.g., triethylamine), anhydrous solvent (e.g., DCM) | Ammonia or amine, base (e.g., triethylamine), anhydrous solvent (e.g., DCM) |
| Reaction Time | Typically 2-4 hours at room temperature[1][2] | Typically 2-4 hours at room temperature[3] |
| Reported Yields | Generally high, often exceeding 80-90% for derivatives[1][2] | Generally high, often exceeding 80-90% for derivatives[3] |
Note: The cost of 2-bromobenzoyl chloride is generally higher than that of 2-chlorobenzoyl chloride, which can be a consideration for large-scale synthesis.
Comparative Reactivity in Synthesis
The key difference between this compound and 2-bromobenzamide in synthetic applications lies in the reactivity of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making 2-bromobenzamide a more reactive substrate in reactions involving the cleavage of this bond, most notably in metal-catalyzed cross-coupling reactions.
| Property | This compound | 2-Bromobenzamide | Reference |
| Molecular Weight | 155.58 g/mol | 200.03 g/mol | |
| Melting Point | 142-144 °C | 160-162 °C | |
| C-X Bond Energy | ~339 kJ/mol | ~285 kJ/mol | [4] |
| Reactivity in Cross-Coupling | Lower | Higher | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
In modern organic synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are indispensable tools for the formation of C-C, C-N, and C-O bonds. In these reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond, 2-bromobenzamide undergoes oxidative addition more readily than this compound.[4]
This difference in reactivity has several practical implications:
-
Reaction Conditions: Reactions with 2-bromobenzamide can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) compared to those with this compound.
-
Catalyst System: While both substrates can be effectively coupled, this compound often requires more sophisticated and electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step.[4]
-
Yields: Under identical, non-optimized conditions, reactions involving 2-bromobenzamide generally provide higher yields than those with this compound.
Caption: Catalytic cycle for a generic cross-coupling reaction.
Synthesis of Quinazolinones
A notable application where the differential reactivity of 2-halobenzamides is evident is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. One common synthetic route involves the copper-catalyzed reaction of a 2-halobenzamide with an amine or nitrile. In these reactions, the C-X bond is cleaved, and a new C-N bond is formed to construct the quinazolinone ring.
While both this compound and 2-bromobenzamide can be used as starting materials, the higher reactivity of the C-Br bond in 2-bromobenzamide generally leads to a more efficient synthesis of the quinazolinone core. For instance, in copper-catalyzed tandem reactions of 2-bromobenzamides with aldehydes and aqueous ammonia, the reaction is triggered by a copper-catalyzed direct amination of the 2-bromobenzamide. This initial step is more facile with the bromo-substrate.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 2-Halobenzamides
This protocol can be adapted for the synthesis of the parent this compound and 2-bromobenzamide by using a solution of ammonia instead of an amine.
Materials:
-
2-Chlorobenzoyl chloride or 2-bromobenzoyl chloride (1.0 eq)
-
Amine (e.g., aniline, 1.0 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the 2-halobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted 2-halobenzamide.[3]
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of an aryl halide and would require optimization for specific substrates.
Materials:
-
This compound or 2-bromobenzamide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous toluene (B28343)
Procedure:
-
In a glovebox, add the 2-halobenzamide, amine, palladium catalyst, phosphine ligand, and base to a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
-
This compound is a suitable choice when the C-Cl bond is intended to remain intact or when a less reactive substrate is desired to achieve selectivity in the presence of other reactive sites. Its lower cost may also be an advantage in large-scale syntheses.
-
2-Bromobenzamide is the preferred substrate for reactions involving the cleavage of the C-X bond, such as palladium-catalyzed cross-coupling reactions. Its higher reactivity allows for milder reaction conditions, potentially higher yields, and the use of less sophisticated catalytic systems.[4]
For drug development professionals and synthetic chemists, a careful consideration of these factors will enable the design of more efficient and robust synthetic routes.
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Assessing the Genotoxicity of 2-Chlorobenzamide and its Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of 2-Chlorobenzamide and its process-related impurities. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from structurally related compounds, outlines standard experimental protocols for genotoxicity testing, and incorporates principles of in silico toxicity prediction as recommended by international guidelines such as ICH M7.
Executive Summary
Based on available data for related compounds, there are structural alerts for potential genotoxicity within this chemical class. However, the parent benzamide (B126) and benzoic acid structures generally show low genotoxic potential. In silico prediction tools are crucial for a preliminary assessment in the absence of empirical data.
Potential Impurities in this compound Synthesis
The common synthesis pathway for this compound involves the amidation of 2-chlorobenzoic acid or its derivatives. The logical workflow for its synthesis and the emergence of potential impurities are outlined below.
Based on this, the primary impurities of concern are:
-
2-Chlorobenzoic Acid (Starting Material): The precursor to this compound.
-
2-Chlorobenzoyl Chloride (Intermediate): A reactive intermediate in some synthesis routes.
-
Di(2-chlorobenzoyl)amine (Byproduct): Formed from the reaction of this compound with 2-chlorobenzoyl chloride.
-
Benzamide (Related Impurity): Can be formed via hydrodehalogenation.
Comparative Genotoxicity Profile
The following table summarizes the available genotoxicity information for this compound and its potential impurities. The assessment for this compound is inferred from structurally related compounds due to the absence of direct data.
| Compound | Ames Test | Micronucleus Assay | Chromosomal Aberration | Comments |
| This compound | No Data Available (Predicted Equivocal) | No Data Available | No Data Available | Aromatic amides are a class of interest for genotoxicity. In silico models are recommended for initial assessment.[1] |
| 2-Chlorobenzoic Acid | Not Classified as Mutagenic[2] | No Data Available | No Data Available | Generally considered to have low genotoxic potential. |
| 2-Chlorobenzoyl Chloride | Negative[3] | No Data Available | No Data Available | Negative in a bacterial mutagenicity study.[3] |
| Di(2-chlorobenzoyl)amine | No Data Available | No Data Available | No Data Available | Structural alerts for genotoxicity may be present. |
| Benzamide | Negative[4] | No Data Available | No Data Available | Generally considered non-mutagenic in the Ames test.[4] |
| Benzoic Acid | Negative | Weakly Positive (in vitro at high concentrations)[5] | Weakly Positive (in vitro at high concentrations)[5] | Shows some evidence of clastogenicity at high, cytotoxic concentrations in vitro.[5] |
In Silico Genotoxicity Assessment
In the absence of experimental data, the ICH M7 guideline allows for the use of in silico (computational) toxicology assessments to predict the mutagenic potential of impurities.[6][7] This approach utilizes two complementary methodologies: one expert rule-based and one statistical-based.
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems identify structural alerts, which are molecular substructures known to be associated with mutagenicity. Aromatic amides can sometimes trigger alerts related to metabolic activation to reactive intermediates.
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models built from large databases of experimental results to predict the probability of a compound being mutagenic.
While specific prediction results for this compound and its impurities from these commercial software platforms are not publicly available, a general assessment based on their chemical class can be made. Aromatic amides are a well-known class of compounds that can exhibit mutagenicity, often following metabolic activation. Therefore, an in silico assessment would be a critical first step in a formal risk assessment.
Experimental Protocols for Genotoxicity Testing
Should experimental testing be deemed necessary, the following standard assays are recommended by regulatory guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. The assay measures the ability of a test compound to cause reverse mutations (reversions), allowing the bacteria to grow on a medium deficient in the respective amino acid.
Methodology:
-
Strains: A standard set of at least four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or TA102 is used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer, to mimic mammalian metabolism.
-
Procedure: The bacterial culture, test compound at various concentrations, and S9 mix (if used) are combined and plated on minimal agar (B569324) plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.
In Vitro Micronucleus Assay
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Methodology:
-
Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.
-
Treatment: Cells are exposed to the test compound at multiple concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Assay
Principle: This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or V79 are used.
-
Treatment: Cell cultures are treated with the test compound at various concentrations, with and without S9 metabolic activation.
-
Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Conclusion and Recommendations
Given the lack of direct experimental genotoxicity data for this compound, a cautious approach is warranted. The structural alerts associated with aromatic amides suggest a potential for genotoxicity, which necessitates further investigation.
Recommendations for Researchers and Drug Development Professionals:
-
In Silico Assessment: Conduct a thorough in silico assessment of this compound and all potential process-related impurities using both expert rule-based and statistical-based (Q)SAR models as per ICH M7 guidelines.
-
Ames Test: Perform a bacterial reverse mutation assay (Ames test) as the initial experimental screen for mutagenicity. This should be conducted with and without metabolic activation.
-
Follow-up In Vitro Testing: If the Ames test is positive or if there are strong concerns from the in silico analysis, a follow-up in vitro mammalian cell assay (either the micronucleus or chromosomal aberration test) should be conducted.
-
Impurity Control: Based on the assessment, establish appropriate controls for any genotoxic or potentially genotoxic impurities in the this compound manufacturing process to ensure patient safety.
This structured approach, combining predictive toxicology with a tiered experimental testing strategy, provides a robust framework for assessing the genotoxic risk of this compound and its impurities in the absence of pre-existing data.
References
- 1. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 609-66-5 [chemicalbook.com]
- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 4. 2-氯苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 6. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
A Comparative Guide to Analytical Methods for Chlorobenzamide Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of chlorobenzamide isomers are critical in pharmaceutical development and quality control. The position of the chlorine atom on the benzene (B151609) ring (positional isomers: 2-chloro, 3-chloro, and 4-chlorobenzamide) and the potential for stereoisomerism (enantiomers) can significantly impact a compound's pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of key analytical techniques for the separation of chlorobenzamide isomers, supported by representative experimental data and detailed methodologies to aid in method selection and implementation.
The primary analytical methods benchmarked in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and is suited for different aspects of chlorobenzamide isomer analysis.
Data Presentation: A Comparative Overview
The selection of an optimal analytical method depends on the specific isomers of interest (positional or enantiomeric), the required sensitivity, and the sample matrix. The following tables summarize the typical performance characteristics of each technique for the separation of chlorobenzamide isomers, based on data from analogous compounds.
Table 1: Comparison of Analytical Techniques for Positional Isomer Separation (2-, 3-, and 4-Chlorobenzamide)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential migration in an electric field based on charge-to-size ratio. |
| Typical Column/Capillary | C18, Phenyl-Hexyl, or specialized phases for aromatic isomers. | DB-5ms, HP-5, or similar non-polar to mid-polar capillary columns. | Fused-silica capillary. |
| Resolution (Rs) | > 1.5 (baseline separation achievable with method optimization). | > 2.0 (often provides high-resolution separation). | > 2.0 (high efficiency can lead to excellent resolution). |
| Analysis Time | 5 - 20 minutes. | 10 - 30 minutes. | 10 - 25 minutes. |
| Selectivity | Good to Excellent (tunable with mobile phase and stationary phase chemistry). | Excellent (highly dependent on column stationary phase and temperature program). | High (influenced by background electrolyte pH and additives). |
| Sensitivity (LOD) | ng/mL to µg/mL range (UV detection). | pg/mL to ng/mL range (MS detection). | µg/mL range (UV detection). |
| Sample Derivatization | Not generally required. | May be required to improve volatility and thermal stability. | Not required. |
| Advantages | Versatile, robust, suitable for thermally labile compounds. | High resolution, sensitive, well-established for volatile compounds. | High efficiency, low sample and reagent consumption. |
| Limitations | Higher solvent consumption compared to GC and CE. | Not suitable for non-volatile or thermally labile compounds. | Can be sensitive to matrix effects, lower sensitivity with UV detection. |
Table 2: Comparison of Analytical Techniques for Enantiomeric Separation of Chiral Chlorobenzamides
| Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Gas Chromatography (Chiral GC) | Chiral Capillary Electrophoresis (Chiral CE) | Chiral Supercritical Fluid Chromatography (Chiral SFC) |
| Principle | Diastereomeric interactions with a chiral stationary phase (CSP). | Diastereomeric interactions with a chiral stationary phase. | Diastereomeric interactions with a chiral selector in the background electrolyte. | Diastereomeric interactions with a CSP using a supercritical fluid mobile phase. |
| Typical Chiral Selector | Polysaccharide-based (Cellulose, Amylose), Cyclodextrins, Pirkle-type CSPs. | Cyclodextrin derivatives. | Cyclodextrins, macrocyclic antibiotics. | Polysaccharide-based CSPs. |
| Resolution (Rs) | > 1.5. | > 1.5. | > 2.0.[1] | > 1.5. |
| Analysis Time | 10 - 40 minutes. | 15 - 45 minutes. | 5 - 20 minutes.[1] | < 10 minutes. |
| Selectivity | Highly dependent on the choice of CSP and mobile phase. | Dependent on CSP and temperature. | Highly tunable with chiral selector type and concentration. | Excellent, often complementary to HPLC. |
| Sensitivity (LOD) | ng/mL to µg/mL (UV). | pg/mL to ng/mL (MS). | µg/mL (UV). | ng/mL (UV/MS). |
| Advantages | Widely applicable, well-established, preparative scale possible. | High resolution for volatile enantiomers. | Very high efficiency, fast method development, low solvent use.[1] | Fast, green (reduced organic solvent), high throughput.[2][3] |
| Limitations | CSPs can be expensive, method development can be empirical. | Requires volatile and thermally stable analytes or derivatives. | Lower loading capacity, can be less robust than HPLC. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) for Positional Isomer Separation
This method is suitable for the baseline separation of 2-, 3-, and 4-chlorobenzamide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). The use of a phenyl-based stationary phase can enhance separation of aromatic positional isomers through π-π interactions.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the chlorobenzamide isomer mixture in the mobile phase to a concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Separation
This method is effective for the separation and identification of volatile chlorobenzamide isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-200.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Sample Preparation: Dissolve the isomer mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of 10-50 µg/mL. Derivatization (e.g., silylation) may be considered to improve peak shape but is often not necessary for these compounds.
Chiral Capillary Electrophoresis (CE) for Enantiomeric Separation
This protocol is adapted from a method for a similar chlorobenzamide derivative, indapamide, and is expected to be a good starting point for chiral chlorobenzamide separation.[1]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm ID, effective length of 40 cm.
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer (pH 7.0) containing 10 mM sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector. The type and concentration of the chiral selector may need to be optimized for specific chlorobenzamide enantiomers.
-
Voltage: +25 kV.
-
Temperature: 20 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the racemic chlorobenzamide in the BGE or a water/methanol (B129727) mixture to a concentration of 50-100 µg/mL.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
SFC is a powerful technique for rapid and efficient chiral separations.
-
Instrumentation: SFC system with a UV or MS detector.
-
Column: Polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., Chiralpak series, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: Supercritical CO2.
-
B: Methanol with 0.1% diethylamine (B46881) (as a modifier to improve peak shape).
-
-
Gradient: A gradient from 5% to 40% of mobile phase B over 5 minutes is a good starting point for screening.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic chlorobenzamide in methanol or a similar alcohol to a concentration of 0.5-1.0 mg/mL.
Mandatory Visualizations
Logical Workflow for Method Selection
The selection of an appropriate analytical method for chlorobenzamide isomer separation involves a systematic evaluation of the analytical requirements and the properties of the isomers. The following diagram illustrates a logical workflow for this process.
Caption: A decision tree for selecting an analytical method for chlorobenzamide isomer separation.
Experimental Workflow for Method Validation
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The following diagram outlines a typical workflow for analytical method validation according to ICH guidelines.
Caption: A workflow diagram for the validation of an analytical method for chlorobenzamide isomers.
References
A Comparative Analysis of Crystal Packing in Chlorobenzamide Isomers
A detailed examination of the crystallographic data of 2-chlorobenzamide, 3-chlorobenzamide, and 4-chlorobenzamide (B146232) reveals significant differences in their crystal packing arrangements, primarily influenced by the position of the chlorine substituent. These structural variations impact intermolecular interactions, particularly hydrogen bonding, leading to distinct supramolecular architectures.
This comparative guide provides a summary of the key crystallographic parameters for the three isomers, outlines the experimental methodologies used for their structure determination, and presents a visual representation of their packing features. This information is of significant value to researchers in the fields of crystal engineering, materials science, and drug development, where understanding and controlling the solid-state structure of molecules is crucial.
Crystallographic Data Summary
The crystallographic data for the three chlorobenzamide isomers are summarized in the table below. The variation in space groups and unit cell parameters directly reflects the different packing efficiencies and symmetries adopted by each isomer.
| Parameter | This compound | 3-Chlorobenzamide[1] | 4-Chlorobenzamide |
| Formula | C₇H₆ClNO | C₇H₆ClNO | C₇H₆ClNO |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/a | P2₁/c |
| a (Å) | 12.189(3) | 9.87 | 14.868(3) |
| b (Å) | 5.051(1) | 4.76 | 3.860(1) |
| c (Å) | 12.215(3) | 15.85 | 12.608(3) |
| β (˚) | 108.86(3) | 93.4 | 96.18(3) |
| Volume (ų) | 710.2(3) | 744.5 | 719.1(3) |
| Z | 4 | 4 | 4 |
| Hydrogen Bond (N-H···O) Distance (Å) | ~2.9 (estimated) | 2.91, 2.94 | ~2.9 (estimated) |
Comparative Analysis of Crystal Packing
The crystal structures of all three isomers are stabilized by a network of intermolecular N-H···O hydrogen bonds, a common feature in primary amides. However, the specific arrangement of these hydrogen bonds and the overall packing motifs are distinct for each isomer.
In 3-chlorobenzamide , molecules form centrosymmetric dimers through N-H···O hydrogen bonds with an N···O distance of 2.94 Å. These dimers are further linked by another set of N-H···O hydrogen bonds (2.91 Å) to create two-dimensional networks parallel to the c-plane.[1]
While detailed published analyses of the crystal packing of This compound and 4-chlorobenzamide are less readily available in the searched literature, the crystallographic data suggests that they also form hydrogen-bonded networks. The P2₁/c space group for both isomers is common for centrosymmetric structures, indicating the likely formation of hydrogen-bonded dimers similar to the 3-chloro isomer. The arrangement of these dimers and any additional intermolecular interactions, such as C-H···O or halogen···halogen interactions, will ultimately define their unique three-dimensional packing.
The position of the chlorine atom plays a critical role in directing the crystal packing. In the ortho-position (this compound), steric hindrance between the chlorine atom and the amide group can influence the torsion angle between the phenyl ring and the amide plane, affecting how the molecules approach each other. In the para-position (4-chlorobenzamide), the molecule is more linear, which can lead to more efficient packing arrangements. The meta-position (3-chlorobenzamide) offers an intermediate geometry.
Experimental Protocols
The crystallographic data for the chlorobenzamide isomers were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below, with specific details for each isomer provided where available.
General Experimental Workflow
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization:
-
3-Chlorobenzamide: Single crystals were obtained by recrystallization from a methanol (B129727) solution at room temperature.[1]
-
This compound and 4-Chlorobenzamide: While specific synthesis and crystallization details for the analyzed single crystals were not found in the immediate search results, a general method for preparing chlorobenzamides involves the ammonolysis of the corresponding chlorobenzoyl chloride. High-purity material is then dissolved in a suitable solvent (such as ethanol, methanol, or acetone) and allowed to slowly evaporate to yield single crystals suitable for X-ray diffraction.
Data Collection:
A suitable single crystal of each isomer was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K or room temperature) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement:
The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Comparative Crystal Packing Diagram
The following diagram illustrates the key differences in the crystal packing of the chlorobenzamide isomers, highlighting the formation of hydrogen-bonded dimers and their subsequent arrangement.
References
Safety Operating Guide
Proper Disposal of 2-Chlorobenzamide: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on safety data for 2-Chlorobenzamide and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a chemical classified with acute oral toxicity, it requires careful handling and disposal through designated hazardous waste streams. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its potential hazards. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Hazard Classification | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | May cause skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation | Warning | GHS07 |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[3]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][3]
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure. Under no circumstances should it be disposed of in the regular trash or down the drain.[4][5][6]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[3]
-
Solid Waste: Collect in a clearly labeled, sealed container.[3]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.[3]
-
-
Waste Segregation:
-
Container Labeling:
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3][9] The primary method of disposal is through an approved hazardous waste disposal contractor.[3]
-
Alternatively, some institutions may permit dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Always confirm this procedure with your EHS department.
-
Spill Cleanup Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.[2]
-
Contain the Spill: Use an appropriate absorbent material for liquid spills.
-
Clean the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][2] Place all contaminated materials into a suitable, sealed container for disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. hpc-standards.com [hpc-standards.com]
Personal protective equipment for handling 2-Chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chlorobenzamide (CAS No. 609-66-5). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact in the laboratory.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3] Some sources also indicate it can be fatal if inhaled.[4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] | Protects eyes from dust and splashes.[6] |
| Face Shield | To be worn with safety goggles, especially for larger quantities or when splashing is possible.[6][7] | Provides full-face protection.[6] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice.[6] Inspect before use and change frequently.[4] | Prevents skin contact.[6] |
| Lab Coat | Long-sleeved lab coat.[6] | Protects skin and clothing from accidental spills.[6] | |
| Full Body Suit | A complete suit protecting against chemicals may be necessary for large-scale operations.[4] | Offers enhanced protection against chemical exposure. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid should ideally occur in a certified chemical fume hood.[1][6] Use a full-face particle respirator if exposure limits are exceeded or irritation is experienced.[4] | Prevents inhalation of dust particles.[4][6] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
A. Pre-Operational Checks:
-
Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are accessible and operational.[5]
-
Gather Materials: Have all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers readily available.
-
Review Safety Data Sheet (SDS): Before starting, review the SDS for this compound.
B. Handling Procedures:
-
Work in a Ventilated Area: Conduct all weighing and transferring of this compound powder inside a certified chemical fume hood to avoid dust formation.[1][4]
-
Don PPE: Wear all the recommended PPE as detailed in Table 1.
-
Dispensing: Carefully dispense the required amount of this compound, minimizing the generation of dust.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[5]
C. Post-Handling:
-
Clean Workspace: Thoroughly clean the work area and any equipment used.
-
Decontaminate PPE: Decontaminate reusable PPE according to the manufacturer's instructions. Dispose of single-use PPE in the designated waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][5]
III. Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately.[5] Rinse mouth with water.[5] Do NOT induce vomiting.[2] |
| Inhalation | Move the person to fresh air.[2] If not breathing, give artificial respiration.[5] Seek medical attention if symptoms persist.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation persists, call a physician.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Get medical attention.[5] |
IV. Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
A. Storage of Waste:
-
Container: Keep waste in a suitable, closed, and clearly labeled container.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
B. Spill and Leak Cleanup:
-
Containment: For small spills, sweep or vacuum up the material and place it into a suitable disposal container.[2] Avoid generating dust.[2]
-
Ventilation: Ensure adequate ventilation during cleanup.[2]
-
Environmental Precautions: Prevent the product from entering drains.[4]
C. Final Disposal:
-
Licensed Contractor: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1]
V. Physical and Chemical Properties
Table 2: Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid/powder[1][5] |
| Odor | Faint characteristic odor or odorless[1][5] |
| Molecular Formula | C7H6ClNO[1] |
| Molecular Weight | 155.58 g/mol [4] |
| Melting Point | 141 - 145 °C (285.8 - 293 °F)[5] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1] |
| Stability | Stable under normal temperatures and pressures.[1] |
VI. Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 98 609-66-5 [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
